4-chlorophthalazin-1(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKGMJDOJRNSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379411 | |
| Record name | 4-chlorophthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2257-69-4 | |
| Record name | 4-chlorophthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-chlorophthalazin-1(2H)-one from Phthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-chlorophthalazin-1(2H)-one, a key intermediate in pharmaceutical research, from the readily available starting material, phthalic anhydride. The synthesis is a two-step process involving the formation of a phthalazinone intermediate, followed by chlorination. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from phthalic anhydride proceeds through two primary chemical transformations:
-
Formation of Phthalazin-1(2H)-one: Phthalic anhydride is reacted with hydrazine hydrate to yield phthalazin-1(2H)-one, also known as phthalhydrazide. This reaction is a condensation reaction.[1]
-
Chlorination of Phthalazin-1(2H)-one: The intermediate phthalazin-1(2H)-one is then chlorinated to produce the final product, this compound. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[2][3]
The overall synthetic scheme is presented below:
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of Phthalazin-1(2H)-one
This procedure outlines the formation of phthalazin-1(2H)-one from phthalic anhydride and hydrazine hydrate.[4]
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate (60%)
-
Xylene
-
Tetrabutylammonium bromide (phase transfer catalyst)
Procedure:
-
To a 1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer, add 400 g of xylene.
-
Add 118.4 g (0.80 mol) of phthalic anhydride and 1.84 g of tetrabutylammonium bromide.
-
Heat the mixture to 120 °C.
-
Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate while distilling off the azeotrope of xylene and water.
-
After the addition is complete, continue the reaction for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
The product precipitates out of the solution. Collect the solid by suction filtration.
Step 2: Synthesis of this compound
This protocol details the chlorination of phthalazin-1(2H)-one using phosphorus oxychloride.[2]
Materials:
-
Phthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Cold water
Procedure:
-
In a suitable reaction vessel, create a slurry of 10 g (1 mole equivalent) of 1(2H)-phthalazinone and 82.5 g (50.1 mL, 7.7 mole equivalents) of phosphorus oxychloride.[2]
-
Stir the slurry and heat it to 70 °C.
-
Once the temperature reaches 70 °C, remove the heat source and allow the mixture to cool to room temperature.[2]
-
Carefully and in portions, pour the reaction mixture over 500 g of ice with constant stirring.[2]
-
The product, 1-chlorophthalazine, will precipitate out of the solution.
-
Isolate the precipitate by filtration and wash it with cold water.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant 1 | Molar Ratio (vs. starting material) | Reactant 2 | Molar Ratio (vs. starting material) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Phthalazin-1(2H)-one Synthesis | Phthalic Anhydride | 1 | Hydrazine Hydrate (60%) | 1.1 | Xylene | 120 | 2-3 | 97.9 |
| 2. Chlorination | Phthalazin-1(2H)-one | 1 | Phosphorus Oxychloride | 7.7 | None | 70 | - | Not specified |
Logical Relationships in the Synthesis
The synthesis of this compound follows a clear, logical progression from readily available starting materials to the final product through a key intermediate. The relationship between the reactants, intermediates, and the final product is illustrated in the following diagram.
This technical guide provides a comprehensive overview of the synthesis of this compound from phthalic anhydride, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The detailed protocols and quantitative data facilitate the replication and optimization of this important synthetic route.
References
An In-depth Technical Guide to 4-chlorophthalazin-1(2H)-one (CAS: 2257-69-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 4-chlorophthalazin-1(2H)-one, a key heterocyclic intermediate in medicinal chemistry. The document details its physicochemical characteristics, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents. Experimental protocols and spectroscopic data are presented to support further research and application. The role of the broader phthalazinone scaffold in targeting significant signaling pathways, such as those involving Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is also discussed, highlighting the potential of derivatives synthesized from this versatile starting material.
Physicochemical Properties
This compound is a solid compound, often appearing as a powder, with moderate solubility in organic solvents and limited solubility in water.[1] Its core structure consists of a phthalazinone nucleus with a reactive chlorine atom at the 4-position, making it a valuable building block in organic synthesis.[1]
| Property | Value | Reference(s) |
| CAS Number | 2257-69-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₅ClN₂O | [1][2][3][5] |
| Molecular Weight | 180.59 g/mol | [3][5] |
| Melting Point | 265 °C | [2][4] |
| Boiling Point | 452.7 °C at 760 mmHg | [2][3][4] |
| Appearance | Powder or liquid | [2] |
| Solubility | Moderate solubility in organic solvents, limited in water. | [1] |
Synthesis and Reactivity
Synthesis
The primary synthetic route to this compound involves the chlorination of its parent compound, phthalazin-1(2H)-one. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with heating.
Experimental Protocol: Synthesis of this compound
-
Materials: Phthalazin-1(2H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure: A mixture of phthalazin-1(2H)-one and an excess of phosphorus oxychloride is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base, such as sodium bicarbonate solution. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
References
physical and chemical properties of 4-chlorophthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophthalazin-1(2H)-one is a heterocyclic organic compound belonging to the phthalazinone class. Possessing a chlorine substituent on the phthalazinone core, this molecule serves as a versatile intermediate in the synthesis of a variety of biologically active compounds. The phthalazinone scaffold is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of therapeutic properties, including antifungal and anticancer activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity and biological significance.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | 4-chloro-2H-phthalazin-1-one | N/A |
| Synonyms | 4-Chloro-1(2H)-phthalazinone | [1] |
| CAS Number | 2257-69-4 | [1] |
| Molecular Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Melting Point | 183-185 °C (for the parent compound, Phthalazin-1(2H)-one) | [2] |
| Boiling Point | 337 °C (for the parent compound, Phthalazin-1(2H)-one) | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (for the parent compound) | [2] |
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, representative data for related phthalazinone derivatives are available and can serve as a guide for interpretation.
¹H NMR Spectroscopy: The proton NMR spectrum of phthalazinone derivatives typically shows characteristic signals for the aromatic protons on the benzene ring, as well as protons on any substituents. The chemical shifts of these protons are influenced by the electronic environment and the substitution pattern on the heterocyclic ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the phthalazinone ring typically appears at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. Other characteristic bands for C-H, C=N, and C-Cl stretching vibrations would also be present. For instance, a related compound, 4-benzyl-2-chloromethyl-2H-phthalazin-1-one, exhibits a strong C=O absorption at 1662 cm⁻¹.
Mass Spectrometry: Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific groups.
Experimental Protocols
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound, primarily starting from substituted phthalic acid derivatives. A general and plausible method involves the reaction of 3-chlorophthalic anhydride with hydrazine.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophthalic anhydride (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.
Chemical Reactivity and Potential Transformations
The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. The nitrogen atom at the 2-position of the phthalazinone ring can be alkylated or acylated.
Nucleophilic Substitution at C4:
The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functional groups at the 4-position. This is a key strategy for the synthesis of diverse libraries of phthalazinone derivatives for drug discovery.
Figure 2: General scheme for nucleophilic substitution at the C4 position.
N-Alkylation/Acylation at N2:
The nitrogen atom at the 2-position can be readily alkylated or acylated using appropriate electrophiles in the presence of a base. This allows for the introduction of various side chains that can modulate the biological activity of the molecule.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-chlorophthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-chlorophthalazin-1(2H)-one. Due to the limited availability of specific, publicly accessible experimental data for this exact molecule, this guide presents a comprehensive analysis based on the well-established spectral characteristics of closely related phthalazinone derivatives. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and similar compounds in a research and development setting.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.3 - 8.5 | d | ~8.0 |
| H-6 | 7.8 - 8.0 | t | ~7.5 |
| H-7 | 7.8 - 8.0 | t | ~7.5 |
| H-8 | 8.1 - 8.3 | d | ~8.0 |
| N-H | 11.0 - 12.5 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~160 |
| C-4 | ~145 |
| C-4a | ~128 |
| C-5 | ~125 |
| C-6 | ~134 |
| C-7 | ~127 |
| C-8 | ~129 |
| C-8a | ~130 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices for similar heterocyclic compounds.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent signal is not used as an internal reference.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Temperature: Spectra are usually acquired at room temperature (e.g., 298 K).
-
Sweep Width: A spectral width of approximately 16 ppm is generally sufficient.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.
-
Temperature: Spectra are acquired at the same temperature as the ¹H NMR.
-
Sweep Width: A spectral width of around 220 ppm is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain a pure absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The chemical shifts are referenced to the residual solvent peak or TMS.
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons.
-
Peak picking is done to identify the precise chemical shifts of all signals.
Visualization of NMR Data Correlation
The following diagrams illustrate the logical relationship between the molecular structure of this compound and its predicted NMR spectral data.
Caption: Correlation of the molecular structure with its predicted ¹H and ¹³C NMR signals.
The following diagram illustrates a typical workflow for NMR-based structural elucidation.
Caption: A generalized workflow for NMR-based structural analysis.
Spectroscopic Analysis of 4-Chlorophthalazin-1(2H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) analysis of 4-chlorophthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines expected spectroscopic data, detailed experimental protocols, and a logical workflow for the characterization of this molecule.
Predicted FT-IR Spectroscopic Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The expected vibrational frequencies are summarized in Table 1. These values are based on typical absorption ranges for the respective functional groups and data from related phthalazinone structures.
Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide (lactam) | 3200 - 3100 | Medium, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C=O Stretch | Amide (lactam) | 1680 - 1650 | Strong |
| C=N Stretch | Diazine ring | 1630 - 1580 | Medium to Strong |
| C=C Stretch | Aromatic ring | 1600 - 1450 | Medium to Strong (multiple bands) |
| C-H Bend | Aromatic | 900 - 675 | Strong |
| C-Cl Stretch | Aryl chloride | 850 - 550 | Medium to Strong |
Predicted Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. Due to the presence of the chlorine atom, the molecular ion and any chlorine-containing fragments will exhibit a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the main peak.[1] The predicted major ions and their corresponding mass-to-charge ratios (m/z) are presented in Table 2.
Table 2: Predicted m/z Values of Major Ions in the Mass Spectrum of this compound
| m/z (³⁵Cl) | m/z (³⁷Cl) | Ion/Fragment Structure | Proposed Fragmentation Pathway |
| 180 | 182 | [M]⁺ | Molecular Ion |
| 152 | 154 | [M-CO]⁺ | Loss of carbon monoxide from the lactam ring |
| 145 | - | [M-Cl]⁺ | Loss of a chlorine radical |
| 117 | - | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion |
| 103 | - | [C₇H₄N]⁺ | Fragmentation of the heterocyclic ring |
| 76 | - | [C₆H₄]⁺ | Benzene-like fragment from further ring cleavage |
Experimental Protocols
The following are detailed methodologies for the FT-IR and mass spectrometry analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Method: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have completed their startup diagnostics.
-
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum. Perform a baseline correction if necessary.
-
Peak Identification: Identify and label the wavenumbers of the major absorption bands. Compare these with the predicted values in Table 1 to confirm the presence of the expected functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Method: Electron Ionization (EI) with a Quadrupole Mass Analyzer
-
Instrument Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for dissolved samples.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and its isotopic peak ([M+2]⁺). Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in Table 2.
Experimental and Analytical Workflow
The logical flow from sample preparation to data interpretation for both FT-IR and mass spectrometry is crucial for a comprehensive analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected spectroscopic signatures.
References
An In-depth Technical Guide to the X-ray Crystallography of 4-Chlorophthalazin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of 4-chlorophthalazin-1(2H)-one derivatives. Phthalazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as potent enzyme inhibitors. This document outlines detailed experimental protocols, presents crystallographic data in a structured format, and visualizes key experimental and biological pathways.
Introduction
The phthalazin-1(2H)-one core is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The substitution at the 4-position, particularly with a chloro group, can significantly influence the molecule's chemical properties and biological activity. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, which is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide will focus on the crystallographic aspects of this compound and related derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the corresponding phthalic anhydride or 2-aroylbenzoic acids. A general synthetic route involves the reaction of these precursors with hydrazine or its derivatives.
General Synthetic Protocol
A common method for the synthesis of 4-substituted phthalazin-1(2H)-one derivatives involves the condensation of a 2-aroylbenzoic acid with hydrazine hydrate. For N-substituted derivatives, a substituted hydrazine can be used, or the phthalazinone nitrogen can be alkylated in a subsequent step. The introduction of the chloro-substituent can be achieved by starting with a chloro-substituted phthalic anhydride or by chlorination of the phthalazinone core.
A representative synthetic workflow is depicted below:
Experimental Protocols for X-ray Crystallography
The successful determination of a crystal structure is highly dependent on the quality of the single crystals. The following sections provide a general protocol for the crystallization and X-ray diffraction data collection of phthalazinone derivatives.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Solvent Selection : A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and dimethylformamide (DMF).
-
Preparation of Saturated Solution : The synthesized phthalazinone derivative is dissolved in the chosen solvent at an elevated temperature to achieve saturation.
-
Slow Evaporation : The solution is filtered to remove any impurities and then allowed to stand undisturbed at room temperature. The container is loosely covered to allow for slow evaporation of the solvent.
-
Crystal Harvesting : Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.
X-ray Diffraction Data Collection
X-ray diffraction data is collected using a single-crystal X-ray diffractometer.
-
Crystal Mounting : A selected single crystal is mounted on a goniometer head.
-
Data Collection : The diffractometer, typically equipped with Mo Kα or Cu Kα radiation, is used to collect diffraction data at a controlled temperature, often low temperatures (e.g., 296 K) to minimize thermal vibrations.
-
Data Processing : The collected diffraction data is processed, which includes integration of reflection intensities, and corrections for absorption.
Crystallographic Data of Phthalazinone Derivatives
Table 1: Crystallographic Data for Phthalazin-1(2H)-one
| Parameter | Value |
| Chemical Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0321 (3) |
| b (Å) | 12.3412 (13) |
| c (Å) | 13.7513 (10) |
| β (°) | 90.534 (6) |
| Volume (ų) | 684.25 (10) |
| Z | 4 |
| Temperature (K) | 296 |
Table 2: Crystallographic Data for 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one [1]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄N₂O |
| Molecular Weight | 274.31 |
| Crystal System | Monoclinic |
| a (Å) | 11.9917 (19) |
| b (Å) | 9.7116 (16) |
| c (Å) | 12.602 (2) |
| β (°) | 101.285 (7) |
| Volume (ų) | 1439.2 (4) |
| Z | 4 |
| Temperature (K) | 296 |
Table 3: Crystallographic Data for 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one [2]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₀N₄O₅ |
| Molecular Weight | 350.29 |
| Crystal System | Monoclinic |
| a (Å) | 11.576 (3) |
| b (Å) | 10.511 (3) |
| c (Å) | 12.274 (3) |
| β (°) | 111.718 (4) |
| Volume (ų) | 1387.4 (6) |
| Z | 4 |
| Temperature (K) | 293 |
Biological Significance and Signaling Pathways
Many phthalazinone derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The mechanism of action of PARP inhibitors involves trapping PARP on damaged DNA, which leads to the formation of cytotoxic DNA lesions that cannot be repaired, ultimately resulting in cell death.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structures of these molecules, providing critical information for understanding their biological activity and for the design of new, more potent therapeutic agents. This guide has provided an overview of the synthesis, crystallographic analysis, and biological relevance of these compounds, offering a foundational resource for researchers in the field.
References
Solubility of 4-chlorophthalazin-1(2H)-one in Organic Solvents: A Technical Guide for Researchers
Abstract
4-chlorophthalazin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in different organic solvents is critical for its synthesis, purification, formulation, and overall drug development process. This technical guide addresses the current landscape of solubility data for this compound. Despite a comprehensive literature search, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. Consequently, this document provides detailed, standardized experimental protocols to enable researchers to determine these crucial parameters in their own laboratories. Methodologies for both gravimetric and UV-Vis spectroscopic determination are presented, alongside a generalized experimental workflow diagram to guide the process.
Quantitative Solubility Data
A review of scientific literature and chemical databases indicates a lack of specific published quantitative data on the solubility of this compound in common organic solvents. The use of solvents such as ethanol, chloroform, and acetonitrile in synthetic procedures involving related phthalazinones suggests at least partial solubility. However, for the purposes of process optimization, crystallization, and formulation, precise quantitative determination is essential.
The following table lists common organic solvents relevant for such studies. It is recommended that researchers use the protocols outlined in this guide to populate this table with experimentally determined values at controlled temperatures (e.g., 25 °C).
| Solvent | Chemical Formula | Polarity Index | Boiling Point (°C) | Solubility of this compound ( g/100 mL at 25°C) |
| Methanol | CH₃OH | 5.1 | 64.7 | Data not available; experimental determination required |
| Ethanol | C₂H₅OH | 4.3 | 78.4 | Data not available; experimental determination required |
| Acetone | C₃H₆O | 5.1 | 56.0 | Data not available; experimental determination required |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 39.6 | Data not available; experimental determination required |
| Chloroform | CHCl₃ | 4.1 | 61.2 | Data not available; experimental determination required |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 77.1 | Data not available; experimental determination required |
| Acetonitrile | C₂H₃N | 5.8 | 81.6 | Data not available; experimental determination required |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 66.0 | Data not available; experimental determination required |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 153.0 | Data not available; experimental determination required |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 189.0 | Data not available; experimental determination required |
Experimental Protocols for Solubility Determination
The following section provides detailed methodologies for determining the solubility of this compound.
Gravimetric Method (Shake-Flask)
This method is a reliable, classic approach for determining thermodynamic solubility. It involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by mass after solvent evaporation.
Principle: An excess amount of the solute is agitated in a specific volume of the solvent in a sealed container at a constant temperature for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then carefully separated from the excess solid. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.
Apparatus and Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Orbital shaker with temperature control or a thermostated water bath
-
Analytical balance (± 0.0001 g)
-
Glass vials or flasks with airtight screw caps
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Volumetric pipettes
-
Pre-weighed glass evaporating dishes or beakers
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount is not critical, but enough solid must be present to ensure saturation and remain visible after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., at 25 °C and 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. The equilibration time should be sufficient to ensure the concentration of the dissolved solid is constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved microparticles.
-
Quantification:
-
Pipette a precise volume (e.g., 2.00 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Place the dish in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Reweigh the dish with the dried solute residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the evaporating dish from the final mass.
-
Determine the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate evaporated (mL)) * 100
-
UV-Vis Spectroscopic Method
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is often faster than the gravimetric method but requires the initial development of a calibration curve.
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength (λ_max) and using the Beer-Lambert law. A calibration curve, plotting absorbance versus a series of known concentrations, is first established to determine the relationship between absorbance and concentration for the compound in the specific solvent.
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes
-
This compound (high purity)
-
Selected organic solvents (spectroscopic grade)
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Determine λ_max: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a specific volume of the solvent in a volumetric flask.
-
Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at λ_max, using the pure solvent as a blank.
-
Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined via linear regression.
-
-
Prepare Saturated Solution: Follow steps 1-4 from the gravimetric method (Section 2.1) to prepare a saturated solution and obtain a clear filtrate.
-
Measure and Calculate:
-
Accurately dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
Measure the absorbance of the diluted solution at λ_max.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of solubility.
Caption: General experimental workflow for determining the solubility of a solid compound in a solvent.
A Technical Guide to the Historical Synthesis of Phthalazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational synthetic methodologies for constructing the phthalazinone core, a privileged scaffold in medicinal chemistry. Phthalazinone derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including but not limited to, anticancer, anticonvulsant, and antihypertensive properties. This document provides a detailed overview of key historical methods, complete with experimental protocols, quantitative data, and visual representations of the synthetic workflows.
Synthesis from Phthalic Anhydride and Hydrazine Derivatives
One of the most classical and straightforward methods for the synthesis of phthalazin-1(2H)-one and its derivatives is the condensation reaction between phthalic anhydride and a hydrazine derivative. This method is valued for its simplicity and the ready availability of the starting materials.[1][2][3] The reaction proceeds via the formation of an intermediate N-aminophthalimide, which then undergoes rearrangement to the more stable phthalazinone ring system.
Experimental Protocol
A mixture of phthalic anhydride (1 equivalent) and the desired hydrazine hydrate or substituted hydrazine (1.1 equivalents) is heated in a suitable solvent, such as ethanol or acetic acid.[3] The reaction mixture is typically refluxed for a period of 2 to 18 hours. Upon cooling, the product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent. For instance, reacting 3-methylphthalic anhydride with hydrazine hydrate and sodium acetate in aqueous acetic acid at reflux for 18 hours affords the corresponding 5-methylphthalazinedione.[3]
Quantitative Data Summary
| Starting Material (Anhydride) | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalic Anhydride | Hydrazine Hydrate | Ethanol | Reflux | 3 | 85 | [4] |
| 3-Methylphthalic Anhydride | Hydrazine Hydrate | 40% aq. Acetic Acid | Reflux | 18 | Not specified | [3] |
| 4-Chlorophthalic Anhydride | Methylhydrazine | Microwave | Not specified | Not specified | Good | [5] |
Synthetic Workflow
Caption: Synthesis of Phthalazinones from Phthalic Anhydrides.
Cyclocondensation of 2-Acylbenzoic Acids with Hydrazines
The reaction of 2-acylbenzoic acids with hydrazine derivatives provides a versatile route to 4-substituted phthalazinones.[1][2] This method is particularly useful for introducing a substituent at the 4-position of the phthalazinone core. The reaction involves a cyclocondensation, where the hydrazine reacts with the keto group and the carboxylic acid function to form the heterocyclic ring.
Experimental Protocol
2-Aroylbenzoic acids, which can be prepared via Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride, are reacted with hydrazine hydrate or a substituted hydrazine.[1] The reaction is typically carried out in a solvent like ethanol or butanol at reflux temperature.[6] For example, 2-aroylbenzoic acids treated with hydrazine hydrate give the corresponding 4-aryl-1(2H)-phthalazinone.[1]
Quantitative Data Summary
| Starting Material (2-Acylbenzoic Acid) | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aroylbenzoic Acid | Hydrazine Hydrate | Not specified | Not specified | Not specified | Not specified | [1] |
| 2-Acylbenzoic Acid Derivative | Phenylhydrazine | Butanol/Ethanol | Reflux | Not specified | Not specified | [6] |
| 2-Nitro-5-chlorophenylhydrazine | Acylbenzoic Acids | Not specified | Not specified | Not specified | Not specified | [1] |
Synthetic Workflow
Caption: Synthesis from 2-Acylbenzoic Acids.
The Gabriel-Colman Rearrangement
A classic named reaction, the Gabriel-Colman rearrangement, offers a pathway to isoquinoline derivatives, and by extension, can be adapted for phthalazinone synthesis.[7] The reaction involves the treatment of a phthalimido ester with a strong base, such as an alkoxide. This induces a ring expansion to form the six-membered heterocyclic ring. While historically significant for isoquinolines, its application to phthalazinone synthesis is a logical extension.
Experimental Protocol
An N-phthalimido ester is treated with a strong base like sodium ethoxide in a suitable solvent. The base abstracts a proton, initiating a rearrangement that leads to the expansion of the five-membered phthalimide ring into the six-membered phthalazinone ring. A specific example leading to a 4-hydroxyisoquinoline derivative from N-phthalimidoglycine ethyl ester using this rearrangement has been reported with a high yield.[7]
Quantitative Data Summary
| Starting Material | Base | Solvent | Yield (%) | Reference |
| N-Phthalimidoglycine Ethyl Ester | Not specified | Not specified | 91 | [7] |
| Isopropyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate | Not specified | Not specified | 85 | [7] |
Logical Relationship Diagram
Caption: Gabriel-Colman Rearrangement Pathway.
Synthesis from 3,2-Benzoxazin-4-ones
3,2-Benzoxazin-4-ones serve as useful precursors for the synthesis of phthalazinone derivatives.[1][2] These compounds react with hydrazine derivatives, leading to the opening of the oxazinone ring and subsequent cyclization to form the phthalazinone core. This method allows for the introduction of substituents at the 4-position of the phthalazinone ring.
Experimental Protocol
The reaction of a 1-aryl-3,2-benzoxazin-4-one with hydrazine in refluxing ethanol can yield a bis-phthalazinone.[1] Alternatively, fusion of the benzoxazin-4-one with ammonium acetate at 115°C can produce a 4-aryl-1(2H)-phthalazinone.[1] The choice of reaction conditions and the hydrazine derivative allows for the synthesis of a variety of substituted phthalazinones.
Quantitative Data Summary
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 1-Aryl-3,2-benzoxazin-4-one | Hydrazine | Refluxing Ethanol | Bis-phthalazinone | Not specified | [1] |
| 1-Aryl-3,2-benzoxazin-4-one | Ammonium Acetate | 115°C | 4-Aryl-1(2H)-phthalazinone | Not specified | [1] |
| 1-Aryl-3,2-benzoxazin-4-one | p-Toluidine | Refluxing Ethanol | 4-Aryl-2-(4-methylphenyl)phthalazinone | Not specified | [1] |
Synthetic Workflow
Caption: Synthesis from 3,2-Benzoxazin-4-ones.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. jocpr.com [jocpr.com]
- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 5. sciforum.net [sciforum.net]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
Tautomerism in 4-Chlorophthalazin-1(2H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 4-chlorophthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, this molecule can exist in different tautomeric forms, which significantly influences its physicochemical properties, reactivity, and biological activity. Understanding and characterizing this tautomeric equilibrium is crucial for drug design, synthesis, and the interpretation of biological data.
Introduction to Tautomerism in Phthalazinones
Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In the case of this compound, the primary tautomerism at play is the lactam-lactim equilibrium.
-
Lactam form: 4-chloro-2H-phthalazin-1-one
-
Lactim form: 4-chloro-1-hydroxyphthalazine
The lactam form possesses a cyclic amide structure, while the lactim form features a cyclic imino-alcohol structure. The relative stability of these tautomers can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the phthalazinone ring.
Tautomeric Forms of this compound
The two principal tautomeric forms of this compound are depicted below. The equilibrium between these forms is dynamic and crucial for the molecule's chemical behavior.
Caption: Lactam-Lactim Tautomerism in this compound.
Theoretical Insights into Tautomer Stability
While specific experimental data for this compound is limited in the public domain, computational studies on the parent phthalazinone ring provide a solid theoretical foundation. A Density Functional Theory (DFT) study with a Polarizable Continuum Model (PCM) on the tautomers of the phthalazinone ring has evaluated their relative stability in both the gas phase and in solution.[1] These studies generally indicate that the lactam form is the more stable tautomer.
The presence of a chloro substituent at the 4-position is expected to influence the tautomeric equilibrium. The chlorine atom is an electron-withdrawing group, which can affect the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form. In analogous heterocyclic systems, such as 6-chloro-2-pyridone, the presence of a chloro substituent has been shown to shift the equilibrium towards the lactim form.[2] Therefore, it is plausible that the lactim form of this compound may have a more significant population compared to the unsubstituted phthalazinone.
Experimental Characterization of Tautomers
A combination of spectroscopic techniques is typically employed to identify and quantify the tautomeric forms of phthalazinone derivatives in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between lactam and lactim tautomers.
-
¹H NMR: The lactam form will exhibit a characteristic N-H proton signal, which is typically broad and its chemical shift is solvent-dependent. The lactim form, on the other hand, will show an O-H proton signal. The chemical shifts of the aromatic protons will also differ between the two tautomers due to the changes in the electronic structure of the heterocyclic ring.
-
¹³C NMR: The most significant difference in the ¹³C NMR spectra is the chemical shift of the C1 carbon. In the lactam form, this carbon is part of a carbonyl group and will resonate at a lower field (typically >160 ppm). In the lactim form, this carbon is bonded to a hydroxyl group and will resonate at a higher field.
Table 1: Predicted NMR Spectroscopic Data for the Tautomers of this compound
| Tautomer | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Lactam | N-H (broad, variable) | C1 (C=O) > 160 |
| Lactim | O-H (sharp or broad) | C1 (C-OH) < 160 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The lactam and lactim forms have different chromophores and will, therefore, exhibit distinct absorption maxima (λmax). By analyzing the changes in the UV-Vis spectrum with solvent polarity, information about the predominant tautomeric form can be obtained.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in each tautomer.
-
Lactam form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹.
-
Lactim form: The C=O band will be absent, and a characteristic O-H stretching vibration will appear in the region of 3200-3600 cm⁻¹. The C=N stretching vibration will also be present.
Experimental Protocols
General Synthesis of 4-Substituted Phthalazin-1(2H)-ones
A common route for the synthesis of 4-substituted phthalazin-1(2H)-ones involves the condensation of a 2-acylbenzoic acid derivative with hydrazine hydrate.[3] For this compound, a potential synthetic precursor would be 2-(chloroacetyl)benzoic acid.
Caption: General synthetic route to this compound.
NMR Spectroscopic Analysis Protocol
-
Sample Preparation: Dissolve a known amount of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. Integrate the signals corresponding to the N-H proton of the lactam form and the O-H proton of the lactim form to determine their relative populations.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to identify the chemical shifts of the C1 carbon in both tautomeric forms.
-
2D NMR Spectroscopy: Perform 2D NMR experiments, such as HSQC and HMBC, to aid in the complete assignment of all proton and carbon signals for both tautomers.
UV-Vis Spectroscopic Analysis Protocol
-
Solution Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the λmax values for each tautomer and analyze the changes in the relative intensities of these bands as a function of solvent polarity.
Logical Workflow for Tautomerism Investigation
The investigation of tautomerism in this compound follows a logical progression from synthesis to detailed characterization.
Caption: Experimental workflow for the study of tautomerism.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, with the lactam and lactim forms coexisting in equilibrium. While direct experimental data for this specific compound is scarce, theoretical studies on the parent phthalazinone system and experimental observations on analogous halogenated heterocycles suggest that both tautomers are relevant. A comprehensive understanding of this equilibrium requires detailed spectroscopic and computational analysis. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to thoroughly characterize the tautomeric behavior of this compound, which is essential for its rational application in medicinal chemistry. Further experimental studies are warranted to precisely quantify the tautomeric ratio and to elucidate its impact on the biological activity of this promising scaffold.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactive Landscape of 4-Chlorophthalazin-1(2H)-one: A Technical Guide to its Electrophilic and Nucleophilic Sites
For Immediate Release
[City, State] – In the intricate world of drug discovery and organic synthesis, a deep understanding of a molecule's reactive sites is paramount for the design of novel therapeutics and efficient synthetic methodologies. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic character of 4-chlorophthalazin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document, tailored for researchers, scientists, and drug development professionals, consolidates theoretical knowledge with practical synthetic applications, offering a detailed roadmap for the strategic functionalization of this versatile molecule.
The Core Structure: An Overview of Reactivity
This compound possesses a rich electronic architecture, characterized by distinct regions of high and low electron density. These inherent electronic biases dictate its reactivity towards a wide array of chemical reagents. The key structural features influencing its chemical behavior are the electron-withdrawing carbonyl group, the nucleophilic secondary amine within the pyridazinone ring, the electron-rich benzene ring, and the electrophilic carbon atom attached to the chlorine substituent.
Identifying the Nucleophilic and Electrophilic Centers
The reactivity of this compound is governed by the interplay of its nucleophilic and electrophilic sites. A thorough analysis, supported by extensive literature on the reactions of related phthalazinone systems, allows for the precise identification of these centers.
Nucleophilic Sites: These are electron-rich centers prone to attacking electron-deficient species (electrophiles).
-
N2-Nitrogen: The secondary amine nitrogen in the phthalazinone ring is the most prominent nucleophilic center. Its lone pair of electrons is readily available for reactions such as alkylation, acylation, and Michael additions.
-
O-Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile, particularly in reactions involving strong electrophiles or under conditions that favor its enolate form.
Electrophilic Sites: These are electron-deficient centers that are susceptible to attack by electron-rich species (nucleophiles).
-
C4-Carbon: The carbon atom bonded to the chlorine atom is the primary electrophilic site. The electronegative chlorine atom polarizes the C-Cl bond, rendering the C4 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).
-
C1-Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. It can be attacked by strong nucleophiles, leading to addition or addition-elimination reactions.
-
Aromatic Ring Carbons: While less reactive than the C4 position, the carbon atoms of the fused benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the phthalazinone core generally deactivates the ring towards such reactions.
The conceptual representation of these reactive sites is illustrated in the following diagram:
Caption: Reactive sites of this compound.
Reactions at the Nucleophilic N2-Position
The nucleophilicity of the N2-nitrogen makes it a prime target for various synthetic transformations. A plethora of derivatives have been synthesized by exploiting this reactivity.
N-Alkylation and N-Arylation
The reaction of this compound with alkyl or aryl halides in the presence of a base is a common strategy to introduce substituents at the N2-position.
Generalized Experimental Protocol for N-Alkylation:
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetone), add a base (e.g., K2CO3, NaH) (1.1-1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, benzyl halide) (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Alkylating Agent | Base | Solvent | Yield (%) |
| Ethyl bromoacetate | K2CO3 | Acetone | High |
| Benzyl bromide | K2CO3 | DMF | >80 |
| 2-Chloroethanol | K2CO3 | Acetone | Moderate |
Note: Yields are generalized from literature and may vary based on specific reaction conditions.
N-Acylation
The N2-position can be readily acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivatives.
Generalized Experimental Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., pyridine, DCM) and cool to 0 °C.
-
Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product as needed.
Reactions at the Electrophilic C4-Position
The presence of the chloro substituent at the C4-position activates it for nucleophilic aromatic substitution, providing a versatile handle for introducing a wide range of functional groups.
Substitution with N-Nucleophiles
Amines are excellent nucleophiles for the displacement of the C4-chloride, leading to the formation of 4-amino-phthalazin-1(2H)-one derivatives.
Generalized Experimental Protocol for Reaction with Amines:
-
A mixture of this compound (1.0 eq.) and the desired amine (1.0-2.0 eq.) is heated in a suitable solvent (e.g., ethanol, DMF, or neat) with or without a base (e.g., K2CO3, Et3N).
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal.
-
Purification is typically achieved by recrystallization or column chromatography.
| Nucleophile | Conditions | Product |
| Hydrazine hydrate | Reflux in ethanol | 4-Hydrazinylphthalazin-1(2H)-one |
| Aniline | Heat | 4-(Phenylamino)phthalazin-1(2H)-one |
| Morpholine | Heat | 4-(Morpholino)phthalazin-1(2H)-one |
Substitution with S-Nucleophiles
Thiolates can readily displace the C4-chloride to furnish 4-thioether-substituted phthalazinones.
Generalized Experimental Protocol for Reaction with Thiols:
-
To a solution of the thiol (1.0-1.2 eq.) in a polar aprotic solvent (e.g., DMF), add a base (e.g., NaH, K2CO3) to generate the thiolate in situ.
-
Add this compound (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up the reaction by quenching with water and extracting the product.
-
Purify the crude product by chromatography.
Logical Workflow for Functionalization
The distinct reactivity of the nucleophilic N2 and electrophilic C4 positions allows for a logical and stepwise approach to the synthesis of diverse this compound derivatives. The following diagram illustrates the synthetic possibilities.
Caption: Synthetic pathways for this compound.
Conclusion
This compound is a privileged scaffold with well-defined electrophilic and nucleophilic centers that can be selectively functionalized. The N2-position serves as a versatile nucleophilic handle for the introduction of a variety of substituents via alkylation and acylation reactions. Concurrently, the C4-position is an excellent electrophilic site for nucleophilic aromatic substitution with a broad range of nitrogen and sulfur nucleophiles. This dual reactivity allows for the generation of diverse chemical libraries, making this compound a valuable building block in the pursuit of new bioactive compounds. The experimental guidelines and reactivity map provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic molecule.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Chlorophthalazin-1(2H)-one with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4-arylphthalazin-1(2H)-ones via the Suzuki-Miyaura cross-coupling reaction. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.
Introduction
The phthalazin-1(2H)-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The introduction of an aryl group at the 4-position through the palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and efficient method to generate a diverse library of 4-arylphthalazin-1(2H)-ones. These compounds have shown promise as anticancer agents, with some exhibiting potent inhibitory activity against PARP.[1][2] PARP inhibitors have emerged as a targeted therapy for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[3][4]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis and medicinal chemistry.[7]
General Reaction Scheme:
Data Presentation: Suzuki Coupling of 4-Chlorophthalazin-1(2H)-one
The following table summarizes representative conditions and yields for the Suzuki coupling reaction of this compound with various arylboronic acids, compiled from literature sources.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 | Adapted from[8] |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 | Adapted from[9] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 | Adapted from[10] |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (3:1) | 90 | 10 | 90 | Adapted from[11] |
| 3-Aminophenylboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ | THF/H₂O (2:1) | 70 | 24 | 75 | Adapted from[12] |
| Thiophen-2-ylboronic acid | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | 82 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction of this compound
This protocol provides a general method for the synthesis of 4-arylphthalazin-1(2H)-ones.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water, or DMF/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst to the stirring reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 4-arylphthalazin-1(2H)-one.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
PARP Signaling Pathway and Inhibition
The 4-arylphthalazin-1(2H)-one derivatives synthesized through this methodology often function as PARP inhibitors. The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.[3][4][13]
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cells.
References
- 1. researchgate.net [researchgate.net]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chlorophthalazin-1(2H)-one with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalazinone scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The introduction of an amino substituent at the C4 position is a key step in the synthesis of many of these molecules, including potent enzyme inhibitors and receptor modulators. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, offering a significant advantage over classical methods which often require harsh conditions and have limited substrate scope.
This palladium-catalyzed cross-coupling reaction enables the efficient synthesis of 4-amino-substituted phthalazinones from the readily available 4-chlorophthalazin-1(2H)-one and a wide range of primary amines. The reaction typically proceeds under mild conditions with high functional group tolerance, making it an invaluable tool in medicinal chemistry and drug discovery. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound with primary amines is depicted below.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
The following table summarizes representative yields for the Buchwald-Hartwig amination of the analogous 4-bromo-2-methylphthalazin-1(2H)-one with various primary amines. These results provide a strong indication of the expected outcomes for the corresponding reactions with this compound, although reaction conditions may need to be adjusted (e.g., higher temperature or longer reaction times) for the less reactive chloro-substrate.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | 2-Methyl-4-(benzylamino)phthalazin-1(2H)-one | 81 |
| 2 | 4-Methoxybenzylamine | 4-((4-Methoxybenzyl)amino)-2-methylphthalazin-1(2H)-one | 65 |
| 3 | 4-(Trifluoromethyl)benzylamine | 2-Methyl-4-((4-(trifluoromethyl)benzyl)amino)phthalazin-1(2H)-one | 85 |
| 4 | n-Butylamine | 4-(Butylamino)-2-methylphthalazin-1(2H)-one | 75 |
| 5 | Cyclohexylamine | 4-(Cyclohexylamino)-2-methylphthalazin-1(2H)-one | 78 |
| 6 | Aniline | 2-Methyl-4-(phenylamino)phthalazin-1(2H)-one | 55 |
Data is adapted from the amination of 4-bromo-2-methylphthalazin-1(2H)-one as a representative model.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general method. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Primary amine (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).
-
Seal the Schlenk tube with a septum.
-
-
Reagent Addition:
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Through the septum, add the anhydrous, degassed solvent via syringe.
-
Add the primary amine via syringe. If the amine is a solid, it can be added with the other solids in the first step.
-
-
Reaction:
-
Place the Schlenk tube in a pre-heated heating block or oil bath and stir the reaction mixture at the desired temperature (typically between 80-120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically indicated by the consumption of the starting material), remove the reaction vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with the same solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-substituted phthalazin-1(2H)-one.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
The organic solvents used are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
Application Notes and Protocols: Sonogashira Coupling of 4-chlorophthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials.[1][3] Phthalazinone derivatives are a significant class of N-heterocyclic compounds that exhibit a broad range of biological activities, making them attractive scaffolds in drug discovery. The functionalization of the phthalazinone core at the 4-position with alkynyl moieties via the Sonogashira coupling can lead to the generation of novel compounds with potential therapeutic applications.
This document provides a detailed protocol for the Sonogashira coupling of 4-chlorophthalazin-1(2H)-one with terminal alkynes. While the reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of the corresponding bromides and iodides, the use of appropriate catalytic systems can facilitate this transformation.[4]
Experimental Protocols
General Considerations:
The Sonogashira coupling reaction is sensitive to oxygen, especially when a copper co-catalyst is used, which can lead to the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling).[4] Therefore, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., toluene, DMF, THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Deionized water
General Procedure for Sonogashira Coupling:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and copper(I) iodide (0.10 equiv.).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., toluene) and the base (e.g., triethylamine, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings of related heterocyclic systems, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Exemplary Conditions for Sonogashira Coupling of Halo-N-Heterocycles
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | rt | 6-20 | 85-95 | [5] |
| 2 | 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | rt | 6-20 | 85-95 | [5] |
| 3 | 4-Bromo-6H-1,2-oxazine | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | rt | 6-20 | 85-95 | [5] |
| 4 | 5-Bromo-6-phenylpyridazin-3(2H)-one | Terminal Alkynes | Pd catalyst, CuI | Base | Solvent | Varies | Varies | Good | [4] |
| 5 | Aryl Iodide | Phenylacetylene | CuI, 3-Pphen | K₂CO₃ | Water | 100 | Varies | Good | [6] |
Table 2: Reagent Stoichiometry and Catalyst Loading
| Reagent | Stoichiometry (equiv.) | Typical Catalyst Loading (mol%) |
| This compound | 1.0 | - |
| Terminal Alkyne | 1.1 - 1.5 | - |
| Palladium Catalyst | - | 1 - 10 |
| Copper(I) Iodide | - | 2 - 20 |
| Base | 2.0 - 4.0 | - |
Visualizations
Experimental Workflow Diagram
A schematic overview of the Sonogashira coupling protocol.
Signaling Pathway/Logical Relationship Diagram
The catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing 4-Chlorophthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The phthalazinone scaffold is a well-established pharmacophore for potent PARP inhibitors, with Olaparib being a prominent clinically approved example. This document provides detailed application notes and protocols for the synthesis of phthalazinone-based PARP inhibitors, specifically utilizing 4-chlorophthalazin-1(2H)-one as a key starting material.
Synthetic Strategy Overview
The primary synthetic route involves the nucleophilic substitution of the chlorine atom at the C4 position of the phthalazinone ring. This position is activated towards substitution, making this compound a versatile intermediate for the introduction of various side chains to explore the structure-activity relationship (SAR) of novel PARP inhibitors. A common and effective approach is the reaction with piperazine derivatives, which can be further functionalized to mimic the structure of established inhibitors like Olaparib.
Data Presentation
The following tables summarize the in vitro activity of various phthalazinone-based PARP inhibitors synthesized through methodologies analogous to those described below.
Table 1: In Vitro PARP1 Inhibitory Activity of Synthesized Phthalazinone Derivatives
| Compound ID | Modification on Phthalazinone Core | PARP1 IC50 (nM) | Reference |
| Olaparib | 4-[(4-cyclopropanecarbonylpiperazin-1-yl)carbonyl]-3-fluorobenzyl | 5 | [1] |
| Compound 11c | 4-(4-chlorophenyl) | 97 | [2] |
| Compound 23 | Substituted benzyl group | <100 | [3][4] |
| YCH1899 | Proprietary modification | 0.89 (Olaparib-resistant cells) | [5] |
Table 2: Anti-proliferative Activity of Phthalazinone-Based PARP Inhibitors in Cancer Cell Lines
| Compound ID | Cell Line | Mutation Status | IC50 (µM) | Reference |
| Olaparib | Capan-1 | BRCA2-deficient | 10.412 | [4] |
| Compound 14 | Capan-1 | BRCA2-deficient | <10 | [4] |
| Compound 23 | Capan-1 | BRCA2-deficient | 7.532 | [4] |
| Compound 11c | A549 | Not specified | Not specified | [2] |
| YCH1899 | Olaparib-resistant cells | Not specified | 0.00113 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key starting material, this compound, from phthalhydrazide.[6][7]
Materials:
-
Phthalhydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ice water
Procedure:
-
To a suitable reaction flask, add phthalhydrazide (1 equivalent) and phosphorus oxychloride (5 equivalents).
-
Stir the reaction mixture at 110 °C for 3 hours. Monitor the reaction progress by HPLC to ensure complete consumption of phthalhydrazide.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully add ice water to the reaction mixture at 0-5 °C over a period of 1 hour to quench the excess POCl₃.
-
The product will precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of a PARP Inhibitor via Nucleophilic Substitution
This protocol provides a general method for the synthesis of a phthalazinone-based PARP inhibitor by reacting this compound with a piperazine derivative. This method is analogous to a key step in the synthesis of Olaparib.
Materials:
-
This compound
-
1-(Cyclopropanecarbonyl)piperazine
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., dichloromethane, dimethylformamide)
Procedure:
-
Dissolve this compound (1 equivalent) and 1-(cyclopropanecarbonyl)piperazine (1.1 equivalents) in the chosen solvent.
-
Add the base (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired PARP inhibitor.
Protocol 3: PARP1 Inhibition Assay (Chemiluminescent)
This protocol is based on the PARP1 Chemiluminescent Assay Kit from BPS Bioscience and measures the ability of a compound to inhibit PARP1 enzyme activity.[8][9][10][11][12]
Materials:
-
PARP1 Chemiluminescent Assay Kit (containing PARP1 enzyme, histone-coated plates, activated DNA, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To the histone-coated wells, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.
-
Initiate the reaction by adding the biotinylated NAD+ substrate mixture.
-
Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature. This will bind to the biotinylated ADP-ribose chains.
-
Wash the plate again.
-
Add the chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
The IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of the synthesized PARP inhibitors on cancer cell lines.[13][14]
Materials:
-
Cancer cell line (e.g., Capan-1, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are determined from the dose-response curves.
Visualizations
Caption: Synthetic route to phthalazinone-based PARP inhibitors.
Caption: Workflow for the development of novel PARP inhibitors.
Caption: Simplified PARP1 signaling pathway in DNA repair.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 5. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for the Preparation of Antifungal Agents from 4-Chlorophthalazin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of phthalazinone derivatives as potential antifungal agents. The protocols are based on published research and are intended to guide the development of novel antifungal compounds derived from the 4-chlorophthalazin-1(2H)-one scaffold.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery of new antifungal agents with novel mechanisms of action. Phthalazinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This document details the preparation of polysubstituted phthalazinone derivatives and summarizes their antifungal efficacy against various clinically relevant fungal strains. A standout compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, has demonstrated significant antifungal activity, particularly against dermatophytes and Cryptococcus neoformans.[1][2][3][4]
Data Presentation: Antifungal Activity
The antifungal activity of synthesized phthalazinone derivatives was evaluated using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The minimum inhibitory concentration (MIC) is a key indicator of antifungal efficacy.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Phthalazinone Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) | Trichophyton mentagrophytes | 7.8 |
| Trichophyton rubrum | 15.6 | |
| Microsporum gypseum | 15.6 | |
| Cryptococcus neoformans | 31.2 | |
| Fluconazole (Reference) | Trichophyton mentagrophytes | 125 |
| Trichophyton rubrum | 250 | |
| Microsporum gypseum | 125 | |
| Cryptococcus neoformans | 15.6 | |
| Amphotericin B (Reference) | Trichophyton mentagrophytes | 1.9 |
| Trichophyton rubrum | 1.9 | |
| Microsporum gypseum | 0.9 | |
| Cryptococcus neoformans | 0.9 |
Data extracted from "Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents".[1][2]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5)
This protocol describes the synthesis of the lead antifungal compound starting from the appropriate 4-benzalphthalide.
Materials:
-
4-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (B1)
-
Methylhydrazine
-
Ethanol
Procedure:
-
A mixture of 4-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (B1) (1.0 g, 3.7 mmol) and methylhydrazine (0.26 g, 5.6 mmol) in ethanol (20 mL) is heated at 80 °C for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure product, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5).
Characterization Data:
-
Appearance: White solid
-
Melting Point: 158-160 °C
-
IR (KBr) νmax cm-1: 1650 (C=O), 1610, 1580, 1490.
-
1H NMR (CDCl3, 400 MHz) δ: 3.75 (s, 3H, N-CH3), 4.20 (s, 2H, CH2), 7.10-7.30 (m, 4H, Ar-H), 7.60-7.80 (m, 3H, Ar-H), 8.45 (d, 1H, J = 7.6 Hz, Ar-H).
-
MS (EI) m/z: 284 (M+).
Protocol 2: Antifungal Susceptibility Testing
This protocol outlines the microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized phthalazinone compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, dermatophytes)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.
-
Perform serial two-fold dilutions of the test compounds in the microtiter plates, ranging from 250 to 0.98 µg/mL.[2]
-
Prepare a fungal inoculum suspension adjusted to a final concentration of 0.5-2.5 x 10^3 cells/mL.
-
Inoculate each well with 100 µL of the fungal suspension.
-
Include a drug-free control and a solvent control (DMSO) in each plate.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the key components in the preparation and evaluation of the antifungal agents.
Caption: Synthetic workflow for 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one.
Caption: Logical workflow for the development of phthalazinone-based antifungal agents.
Structure-Activity Relationship (SAR) Insights
The antifungal activity of the synthesized phthalazinone derivatives is influenced by the nature and position of substituents on the phthalazinone ring. Key findings from SAR studies include:
-
N-2 Substitution: The presence of a methyl group at the N-2 position is crucial for antifungal activity.[1][2] Compounds lacking this substitution were largely inactive.
-
C-4 Substitution: A 4-chlorobenzyl group at the C-4 position was identified as a key feature for potent antifungal activity.[1][2]
-
Other Substitutions: The introduction of electron-withdrawing groups such as -COOH, -COOMe, -CH2OH, -NO2, or -CHO on the benzo portion of the phthalazinone ring led to a loss of activity.[2]
These insights provide a rational basis for the design of future generations of phthalazinone-based antifungal agents with improved efficacy and a broader spectrum of activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of 4-Arylphthalazin-1(2H)-ones as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and anticancer evaluation of 4-arylphthalazin-1(2H)-ones. The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of several approved and experimental therapeutic agents.[1][2] This guide presents detailed experimental protocols, quantitative data on anticancer activity, and visualizations of synthetic and biological pathways to facilitate further research and development in this promising area of oncology.
Introduction
Phthalazin-1(2H)-one derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties.[1] Notably, several 4-substituted phthalazinones have been identified as inhibitors of key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP), aurora kinases, and p38 mitogen-activated protein kinase (MAPK).[1][3] The modular nature of their synthesis allows for the exploration of a vast chemical space, enabling the development of derivatives with improved potency and selectivity against various cancer cell lines. This document outlines the key procedures for synthesizing these compounds and evaluating their potential as anticancer drugs.
Data Presentation: Anticancer Activity of 4-Arylphthalazin-1(2H)-one Derivatives
The in vitro cytotoxic activity of various 4-arylphthalazin-1(2H)-one derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. These values are compared against cisplatin, a standard chemotherapeutic agent, where available.
| Compound ID | Target/Mechanism (if known) | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 6e | Not Specified | A-2780 | Ovarian Carcinoma | 5.53 ± 0.09 | Cisplatin | 13 ± 1 |
| 6g | Not Specified | MCF-7 | Breast Adenocarcinoma | 7.64 ± 0.5 | Cisplatin | 13 ± 1 |
| 8e | Not Specified | A-2780 | Ovarian Carcinoma | 7.51 ± 0.13 | Cisplatin | 13 ± 1 |
| 9a | Not Specified | NCI-H460 | Lung Carcinoma | 7.36 ± 0.08 | Cisplatin | 13 ± 1 |
| 9b | Not Specified | NCI-H460 | Lung Carcinoma | 8.49 ± 0.25 | Cisplatin | 13 ± 1 |
| 9d | Not Specified | NCI-H460 | Lung Carcinoma | 7.77 ± 0.17 | Cisplatin | 13 ± 1 |
| 2d | Not Specified | UO-31 | Renal Cancer | Mild Activity | - | - |
| 2i | Not Specified | UO-31 | Renal Cancer | Mild Activity | - | - |
| DDT26 | BRD4 Inhibitor | TNBC cell lines | Triple-Negative Breast Cancer | Potent Activity | - | - |
| 10p | TGFβ Pathway Inhibitor | - | - | 0.11 ± 0.02 | - | - |
| YCH1899 | PARP Inhibitor | Olaparib-resistant cells | - | 0.00089 | - | - |
| YCH1899 | PARP Inhibitor | Talazoparib-resistant cells | - | 0.00113 | - | - |
Experimental Protocols
General Synthesis of 4-Arylphthalazin-1(2H)-ones
The synthesis of 4-arylphthalazin-1(2H)-ones is typically achieved through the condensation of a 2-aroylbenzoic acid with a hydrazine derivative.[4][5] The following is a general protocol that can be adapted for the synthesis of various analogs.
Materials:
-
2-Aroylbenzoic acid (1 equivalent)
-
Hydrazine hydrate or substituted hydrazine (1.2 equivalents)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aroylbenzoic acid (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate or the desired substituted hydrazine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 4-arylphthalazin-1(2H)-one.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][6]
Materials:
-
Human cancer cell lines (e.g., A2780, NCI-H460, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (4-arylphthalazin-1(2H)-ones)
-
Positive control (e.g., Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
Caption: General synthetic scheme for 4-arylphthalazin-1(2H)-ones.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer activity of synthesized compounds.
Potential Signaling Pathways
Caption: Potential signaling pathways targeted by 4-arylphthalazin-1(2H)-ones.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 4-Chlorophthalazin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental procedures for the nucleophilic substitution on 4-chlorophthalazin-1(2H)-one. This versatile scaffold is a key intermediate in the synthesis of a wide range of biologically active compounds. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug development.
Introduction
The phthalazinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. The chlorine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups and the generation of extensive chemical libraries for drug discovery programs. This document details the experimental conditions for the reaction of this compound with various nucleophiles, including amines, phenols, and thiols.
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride ion from the phthalazinone ring by a nucleophile. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms in the heterocyclic ring facilitates this substitution.
Caption: General reaction scheme for the nucleophilic substitution on this compound.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on this compound. Specific examples with representative nucleophiles are provided.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes the substitution of the 4-chloro group with an amino functionality. Both conventional heating and palladium-catalyzed methods can be employed.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, benzylamine)
-
Solvent (e.g., ethanol, 1,4-dioxane, DMF)
-
Base (e.g., triethylamine, potassium carbonate, sodium tert-butoxide)
-
For Pd-catalyzed reaction: Palladium(II) acetate (Pd(OAc)2), Xantphos
Procedure (Conventional Heating):
-
To a solution of this compound (1.0 mmol) in a suitable solvent (10 mL), add the amine nucleophile (1.2 mmol) and a base such as triethylamine (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure (Palladium-Catalyzed Buchwald-Hartwig Amination):
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the amine nucleophile (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (10 mL) and degas the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Protocol 2: Reaction with Phenol Nucleophiles (O-Arylation)
This protocol outlines the synthesis of 4-phenoxyphthalazin-1(2H)-one derivatives.
Materials:
-
This compound
-
Phenol derivative (e.g., phenol, 4-methoxyphenol)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
To a solution of the phenol (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol details the preparation of 4-(arylthio)phthalazin-1(2H)-one derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, thiourea)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
To a solution of this compound (1.0 mmol) and the thiol (1.2 mmol) in ethanol (10 mL), add a solution of sodium ethoxide in ethanol (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound and its close analogs.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Nucleophiles | ||||||
| Aniline | Et3N | Ethanol | Reflux | 6 | 75-85 | Analogous Reaction |
| Morpholine | K2CO3 | DMF | 100 | 8 | 80-90 | Analogous Reaction |
| Benzylamine | NaH | THF | Reflux | 5 | 70-80 | Analogous Reaction |
| O-Nucleophiles | ||||||
| Sodium Methoxide | - | Methanol | Reflux | 4 | ~80 | |
| Phenol | K2CO3 | DMSO | 120 | 12 | 60-70 | Analogous Reaction |
| 4-Methoxyphenol | NaH | DMF | 100 | 10 | 65-75 | Analogous Reaction |
| S-Nucleophiles | ||||||
| Thiourea | NaOEt | Ethanol | Reflux | 6 | ~70 | |
| Thiophenol | K2CO3 | DMF | 80 | 8 | 75-85 | Analogous Reaction |
Yields are approximate and may vary based on the specific substrate and reaction scale.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-substituted phthalazin-1(2H)-ones.
Caption: A generalized workflow for the nucleophilic substitution on this compound.
Application of 4-Chlorophthalazin-1(2H)-one in the Synthesis of Potent VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-chlorophthalazin-1(2H)-one as a key starting material for the synthesis of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. These compounds are of significant interest in the field of oncology due to their potential to inhibit angiogenesis, a critical process in tumor growth and metastasis.
Introduction
Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis. Overexpression of VEGFR-2 is a hallmark of many solid tumors, making it a prime target for anticancer drug development. Phthalazine-based compounds have emerged as a promising class of VEGFR-2 inhibitors. This application note focuses on the synthetic utility of this compound, a versatile building block for creating a diverse library of potent VEGFR-2 inhibitors. The general strategy involves the conversion of this compound to a key intermediate, 1,4-dichlorophthalazine, followed by sequential nucleophilic substitution reactions to introduce various pharmacophoric elements.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability. Inhibition of VEGFR-2 blocks these downstream signals, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Synthetic Application of this compound
The primary application of this compound in this context is its conversion to 1,4-dichlorophthalazine. This key intermediate allows for the sequential and regioselective introduction of different substituents at the 1- and 4-positions of the phthalazine core. A generalized synthetic workflow is presented below.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dichlorophthalazine from this compound
This protocol describes the chlorination of this compound to yield the key intermediate, 1,4-dichlorophthalazine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or other suitable high-boiling solvent)
-
Ice-water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude 1,4-dichlorophthalazine.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of 1-Amino-4-chlorophthalazine Derivatives
This protocol outlines the nucleophilic substitution of one chlorine atom in 1,4-dichlorophthalazine with an appropriate amine.
Materials:
-
1,4-Dichlorophthalazine
-
Desired primary or secondary amine (R₁-NH₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve 1,4-dichlorophthalazine (1.0 eq) in the chosen anhydrous solvent.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., DCM or EtOAc).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Synthesis of Final VEGFR-2 Inhibitors
This protocol describes the final step of substituting the remaining chlorine atom with another nucleophile or through a cross-coupling reaction.
A. Nucleophilic Aromatic Substitution:
Materials:
-
1-Amino-4-chlorophthalazine derivative
-
Desired nucleophile (e.g., aniline, phenol, or thiol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Cesium carbonate (Cs₂CO₃))
Procedure:
-
To a solution of the 1-amino-4-chlorophthalazine derivative (1.0 eq) in the chosen solvent, add the nucleophile (1.1-1.5 eq) and the base (2.0-3.0 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
B. Suzuki Cross-Coupling:
Materials:
-
1-Amino-4-chlorophthalazine derivative
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the 1-amino-4-chlorophthalazine derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the residue by column chromatography to obtain the final product.
Data Presentation
The following table summarizes the in vitro VEGFR-2 inhibitory activity of a series of phthalazine derivatives synthesized from a 4-substituted phthalazin-1(2H)-one precursor, demonstrating the potential of this chemical scaffold.[1]
| Compound | R | IC₅₀ (µM) for VEGFR-2 |
| 1 | 4-chlorophenyl | 0.196 |
| 2 | 4-methoxyphenyl | 0.331 |
| 3 | 4-fluorophenyl | 0.548 |
| 4 | 2-pyridyl | 0.148 |
| 5 | 3-pyridyl | 0.892 |
| 6 | 4-pyridyl | 0.375 |
| Sorafenib | (Reference Drug) | 0.09 |
Data is adapted from a study on 4-(4-chlorophenyl)phthalazin-1(2H)-one derivatives. The general structure of the final compounds is a 1-substituted-4-(4-chlorophenyl)phthalazine.[1]
VEGFR-2 Kinase Inhibition Assay Protocol
This protocol provides a general method for determining the in vitro inhibitory potency of synthesized compounds against VEGFR-2 kinase activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase buffer
-
ATP solution
-
Synthesized inhibitor compounds
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. This includes preparing the kinase buffer, diluting the VEGFR-2 enzyme and substrate to their optimal concentrations, and preparing a stock solution of ATP.
-
Inhibitor Dilution: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. To the wells of a white microplate, add the kinase buffer, VEGFR-2 enzyme, and the kinase substrate. b. Add the serially diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme). c. Initiate the kinase reaction by adding the ATP solution to all wells. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescence-based assay kit according to the manufacturer's protocol. b. Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of phthalazine-based VEGFR-2 inhibitors. The synthetic route, proceeding through the key intermediate 1,4-dichlorophthalazine, allows for the systematic exploration of the structure-activity relationship by introducing diverse functionalities at the 1- and 4-positions of the phthalazine scaffold. The protocols provided herein offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to develop novel and potent anti-angiogenic agents for the treatment of cancer.
References
The Versatility of the 4-Chlorophthalazin-1(2H)-one Scaffold in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The phthalazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2][3][4] Its versatile structure allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2][4][5] Among its derivatives, 4-chlorophthalazin-1(2H)-one serves as a key intermediate, providing a reactive site for the synthesis of diverse compound libraries with therapeutic potential.[6] This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data to facilitate drug discovery efforts.
Applications in Drug Discovery
Derivatives of the this compound scaffold have demonstrated significant activity against a range of therapeutic targets. These include enzymes crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP), as well as pathogenic microorganisms.
Anticancer Activity
VEGFR-2 Inhibition: A series of phthalazine derivatives have been synthesized and evaluated for their inhibitory activity against VEGFR-2, a key mediator of angiogenesis in tumors.[7] The general synthetic route starts from the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to yield 4-(4-chlorophenyl)phthalazin-1(2H)-one, which is then chlorinated to provide the key intermediate, 1-chloro-4-(4-chlorophenyl)phthalazine.[7] Subsequent nucleophilic substitution with various anilines and phenols affords the final products.[7]
Quantitative Data: VEGFR-2 Inhibition by Phthalazine Derivatives [7]
| Compound ID | Structure | IC50 (µM) |
| 2g | 4-(4-chlorophenyl)phthalazine scaffold with a specific 4-substituted aniline | 0.148 |
| 4a | 4-(4-chlorophenyl)phthalazine scaffold with a different 4-substituted aniline | 0.196 |
| 3a | 4-(4-chlorophenyl)phthalazine scaffold with a 4-substituted phenol | 0.375 |
| 5b | 4-(4-chlorophenyl)phthalazine scaffold with another 4-substituted phenol | 0.331 |
| 5a | 4-(4-chlorophenyl)phthalazine scaffold with a further 4-substituted phenol | 0.548 |
| 3c | 4-(4-chlorophenyl)phthalazine scaffold with a distinct 4-substituted phenol | 0.892 |
| Sorafenib | Reference Drug | Not explicitly stated in the provided text, but used as a positive control. |
PARP Inhibition: The phthalazinone core is a key feature of potent PARP inhibitors, such as Olaparib.[1][2][8] These compounds are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8] The synthesis of these inhibitors often involves the functionalization of the phthalazinone scaffold to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP enzymes.
Antiprotozoal Activity
Anti-leishmanial Activity: Hydrazone derivatives of 1-chlorophthalazine have been synthesized and shown to possess significant activity against Leishmania braziliensis.[9] The synthesis involves the reaction of 1-chlorophthalazine with various hydrazides. A notable compound, 3l, which contains a nitroheterocyclic moiety, exhibited excellent activity against the intracellular amastigote form of the parasite with an EC50 value in the sub-micromolar range.[9]
Quantitative Data: Anti-leishmanial Activity of Phthalazinyl Hydrazones [9]
| Compound ID | Description | EC50 against promastigotes | EC50 against amastigotes (µM) |
| 3l | Phthalazine containing a nitroheterocyclic moiety | Sub-micromolar to nanomolar range | 0.59 |
| 3m | Phthalazine containing a nitroheterocyclic moiety | Sub-micromolar to nanomolar range | Not specified |
Antifungal Activity
Substituted phthalazin-1(2H)-ones have also been investigated for their antifungal properties. One study reported the synthesis of a series of derivatives and their evaluation against various pathogenic fungi.[10] The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) demonstrated notable activity against dermatophytes and Cryptococcus neoformans.[10]
Experimental Protocols
General Synthesis of 4-(4-Chlorophenyl)phthalazin-1(2H)-one Derivatives as VEGFR-2 Inhibitors[7]
This protocol describes a general procedure for the synthesis of phthalazine derivatives targeting VEGFR-2.
Step 1: Synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one
-
A mixture of 2-(4-chlorobenzoyl)benzoic acid and hydrazine hydrate is heated.
-
The cyclocondensation reaction affords 4-(4-chlorophenyl)phthalazin-1(2H)-one.
Step 2: Chlorination to 1-chloro-4-(4-chlorophenyl)phthalazine
-
The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride.
-
The reaction yields the key intermediate, 1-chloro-4-(4-chlorophenyl)phthalazine.
Step 3: Synthesis of Final Compounds
-
To a solution of 1-chloro-4-(4-chlorophenyl)phthalazine in a suitable solvent, add the desired 4-substituted aniline or phenol.
-
The reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete (monitored by TLC).
-
The product is isolated and purified by standard methods, such as crystallization or column chromatography.
In Vitro VEGFR-2 Kinase Assay[7]
This protocol outlines a method for evaluating the inhibitory activity of compounds against the VEGFR-2 enzyme.
-
Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable buffer, ATP, and a substrate peptide.
-
Add the test compound at various concentrations. Sorafenib is used as a positive control.
-
Incubate the mixture at a specified temperature for a set period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Synthesis of 1-Phthalazinyl Hydrazones as Anti-leishmanial Agents[9]
This protocol describes the synthesis of hydrazone derivatives of phthalazine.
-
Synthesize 1-chlorophthalazine from phthalazin-1(2H)-one using a suitable chlorinating agent.
-
In a separate flask, prepare the desired hydrazide.
-
React 1-chlorophthalazine with the hydrazide in a suitable solvent, often in the presence of a base to neutralize the HCl generated.
-
The resulting 1-phthalazinyl hydrazone is then isolated and purified.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazinone derivatives.
Experimental Workflow
Caption: General workflow for the synthesis and screening of phthalazinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]
- 6. 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one | Benchchem [benchchem.com]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, structure-activity relationship and mechanism of action studies of a series of 4-chloro-1-phthalazinyl hydrazones as a potent agent against Leishmania braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C4 Position of the Phthalazinone Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalazinone scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Functionalization of the phthalazinone core, particularly at the C4 position, is a key strategy for modulating the pharmacological properties of these molecules and for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for several modern synthetic methodologies aimed at the selective functionalization of the C4 position of the phthalazinone ring. The covered techniques include transition-metal-catalyzed C-H activation, visible-light photoredox catalysis, and classical nucleophilic substitution reactions.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds. For the phthalazinone core, transition metals like Rhodium and Palladium can catalyze the selective introduction of various functional groups at the C4 position, often directed by a functional group on the N2-position.
Rh(III)-Catalyzed C-H Amidation with Dioxazolones
This protocol describes the direct amidation of the C4 position of N-aryl phthalazinones using dioxazolones as the amidating agent, catalyzed by a Rh(III) complex.[1][2][3]
Experimental Protocol: General Procedure for Rh(III)-Catalyzed C-H Amidation [1]
-
To an oven-dried screw-capped vial, add the N-aryl phthalazinone (1.0 equiv.), the dioxazolone (1.2 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent (to a concentration of 0.1 M).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C4-amidated phthalazinone.
Quantitative Data: Rh(III)-Catalyzed C-H Amidation
| Entry | N-Aryl Phthalazinone | Dioxazolone | Product | Yield (%) |
| 1 | 2-Phenylphthalazin-1(2H)-one | 3-Methyl-1,4,2-dioxazol-5-one | 4-(Acetamido)-2-phenylphthalazin-1(2H)-one | 85 |
| 2 | 2-(4-Methoxyphenyl)phthalazin-1(2H)-one | 3-Phenyl-1,4,2-dioxazol-5-one | 4-(Benzamido)-2-(4-methoxyphenyl)phthalazin-1(2H)-one | 78 |
| 3 | 2-(4-Chlorophenyl)phthalazin-1(2H)-one | 3-Methyl-1,4,2-dioxazol-5-one | 4-(Acetamido)-2-(4-chlorophenyl)phthalazin-1(2H)-one | 82 |
Logical Relationship: Rh(III)-Catalyzed C-H Amidation
Caption: Workflow for Rh(III)-Catalyzed C-H Amidation.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis offers a mild and environmentally friendly approach to radical-mediated reactions. This methodology has been successfully applied to the C4-functionalization of phthalazinones.
One-Pot Tandem C4-Difluoroalkylation
This protocol details a one-pot, three-component reaction for the synthesis of C4-difluoroalkylated phthalazin-1(2H)-ones from hydrazines, 2-formylbenzoic acid, and a difluoroalkylating agent, initiated by a photoredox catalyst.[4][5]
Experimental Protocol: General Procedure for C4-Difluoroalkylation [4]
-
To a reaction tube, add 2-formylbenzoic acid (1.2 equiv.), hydrazine (1.0 equiv.), the bromodifluoroacetate derivative (1.5 equiv.), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).
-
Add an organic base (e.g., DBU, 2.0 equiv.) and the solvent (e.g., DMSO).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for 24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C4-difluoroalkylated phthalazin-1(2H)-one.
Quantitative Data: Visible-Light-Mediated C4-Difluoroalkylation
| Entry | Hydrazine | Bromodifluoroacetate Derivative | Product | Yield (%) |
| 1 | Phenylhydrazine | Ethyl bromodifluoroacetate | 4-(1,1-Difluoro-2-ethoxy-2-oxoethyl)-2-phenylphthalazin-1(2H)-one | 75 |
| 2 | Hydrazine hydrate | N,N-Diethyl-2-bromo-2,2-difluoroacetamide | 4-(1,1-Difluoro-2-(diethylamino)-2-oxoethyl)phthalazin-1(2H)-one | 68 |
| 3 | Methylhydrazine | 2-Bromo-2,2-difluoro-1-phenylethan-1-one | 4-(1,1-Difluoro-2-oxo-2-phenylethyl)-2-methylphthalazin-1(2H)-one | 72 |
Experimental Workflow: One-Pot C4-Difluoroalkylation
Caption: Workflow for Visible-Light-Mediated C4-Difluoroalkylation.
Nucleophilic Substitution of 4-Halophthalazinones
A classical and versatile method for C4-functionalization involves the nucleophilic displacement of a halide (typically chloro or bromo) at the C4 position. This approach allows for the introduction of a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles.
Palladium-Catalyzed C4-Sulfanylation of 4-Bromophthalazinone
This protocol describes the synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones via a palladium-catalyzed coupling reaction between a 4-bromophthalazinone and a thiol.
Experimental Protocol: General Procedure for C4-Sulfanylation
-
To a flame-dried Schlenk tube, add the 4-bromophthalazinone (1.0 equiv.), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).
-
Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., argon).
-
Add anhydrous, degassed toluene, followed by the thiol (1.2 equiv.) and a base such as sodium tert-butoxide (2.0 equiv.).
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkylsulfanylphthalazin-1(2H)-one.
Quantitative Data: Palladium-Catalyzed C4-Sulfanylation
| Entry | 4-Bromophthalazinone | Thiol | Product | Yield (%) |
| 1 | 4-Bromo-2-methylphthalazin-1(2H)-one | Ethanethiol | 4-(Ethylsulfanyl)-2-methylphthalazin-1(2H)-one | 88 |
| 2 | 4-Bromo-2-phenylphthalazin-1(2H)-one | Thiophenol | 2-Phenyl-4-(phenylsulfonyl)phthalazin-1(2H)-one | 76 |
| 3 | 4-Bromophthalazin-1(2H)-one | Benzyl mercaptan | 4-(Benzylsulfanyl)phthalazin-1(2H)-one | 82 |
Signaling Pathway: Palladium-Catalyzed C4-Sulfanylation
Caption: Catalytic Cycle for Pd-Catalyzed C4-Sulfanylation.
General Nucleophilic Substitution with Amines
This protocol provides a general method for the synthesis of 4-amino-substituted phthalazinones via the reaction of a 4-chlorophthalazinone with a primary or secondary amine.[6]
Experimental Protocol: General Procedure for C4-Amination [6]
-
Dissolve the 4-chlorophthalazinone (1.0 equiv.) in a suitable solvent such as ethanol or DMF.
-
Add the desired amine (1.2-2.0 equiv.) and, if necessary, a base such as triethylamine or potassium carbonate (1.5 equiv.).
-
Heat the reaction mixture to reflux (or a temperature between 80-120 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., cold ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the pure 4-aminophthalazinone derivative.
Quantitative Data: Nucleophilic Substitution with Amines
| Entry | 4-Chlorophthalazinone | Amine | Product | Yield (%) |
| 1 | 4-Chloro-2-methylphthalazin-1(2H)-one | Piperidine | 2-Methyl-4-(piperidin-1-yl)phthalazin-1(2H)-one | 92 |
| 2 | 4-Chlorophthalazin-1(2H)-one | Aniline | 4-Anilinophthalazin-1(2H)-one | 85 |
| 3 | 4-Chloro-2-benzylphthalazin-1(2H)-one | Morpholine | 2-Benzyl-4-morpholinophthalazin-1(2H)-one | 89 |
Conclusion
The functionalization of the C4 position of the phthalazinone ring is a crucial aspect of medicinal chemistry and drug discovery. The protocols outlined in this document provide researchers with a range of reliable and effective methods for the synthesis of diverse C4-substituted phthalazinone derivatives. The choice of method will depend on the desired substituent and the available starting materials. The provided quantitative data and visual workflows are intended to facilitate the selection and implementation of the most appropriate synthetic strategy.
References
- 1. Phthalazinone-Assisted C-H Amidation Using Dioxazolones Under Rh(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ScholarX: Phthalazinone-Assisted C-H Amidation Using Dioxazolones Under Rh(III) Catalysis [scholarx.skku.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-chlorophthalazin-1(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 4-chlorophthalazin-1(2H)-one. Due to the specific nature of this substrate, this guide draws upon established principles for the Suzuki coupling of related heteroaromatic chlorides.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The palladium catalyst may not be active or may have decomposed. | 1. Use a pre-catalyst or an air-stable catalyst: Consider using a more robust catalyst like Pd(dppf)Cl2 or a palladacycle. 2. Ensure anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 3. Use fresh catalyst: Do not use old or improperly stored catalyst. |
| Inappropriate Base: The chosen base may be too weak or too strong, or it may be insoluble in the reaction mixture. | 1. Screen different bases: Common bases for Suzuki couplings include K2CO3, Cs2CO3, K3PO4, and organic bases like triethylamine. The optimal base is substrate-dependent. 2. Consider a biphasic system: A mixture of an organic solvent and water can improve the solubility of inorganic bases. | |
| Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | 1. Increase the temperature: Gradually increase the reaction temperature, monitoring for decomposition of starting materials or products. 2. Use a high-boiling point solvent: Solvents like dioxane, toluene, or DMF allow for higher reaction temperatures. | |
| Side Product Formation | Homocoupling of Boronic Acid: The boronic acid can react with itself to form a dimer. | 1. Use a slight excess of the boronic acid: A 1.1 to 1.5 molar equivalent of the boronic acid is typically recommended. 2. Control the reaction temperature: Lowering the temperature can sometimes reduce the rate of homocoupling. 3. Choose the appropriate base: A weaker base may disfavor homocoupling. |
| Dehalogenation of Starting Material: The chloro group can be reduced, leading to the formation of phthalazin-1(2H)-one. | 1. Use a less reactive boronic acid: Boronic esters (e.g., pinacol esters) are sometimes less prone to side reactions. 2. Optimize the catalyst and ligand: Some palladium-ligand combinations are more selective than others. | |
| Poor Reproducibility | Inconsistent Reagent Quality: The purity and water content of reagents, especially the boronic acid and solvent, can significantly impact the reaction outcome. | 1. Use high-purity reagents: Ensure all reagents are of high quality and appropriate for sensitive cross-coupling reactions. 2. Use dry solvents: Anhydrous solvents should be used, as water can affect the catalytic cycle. 3. Check boronic acid stability: Some boronic acids are prone to decomposition upon storage. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst selection for the Suzuki coupling of this compound?
A good starting point is to use a palladium(0) or palladium(II) catalyst with a phosphine ligand. Commonly used catalysts for similar heteroaromatic chlorides include Pd(PPh3)4, Pd(dppf)Cl2, and Pd2(dba)3 with a suitable ligand like SPhos or XPhos. The choice of ligand can be critical for achieving good yields with challenging substrates.
Q2: Which base should I choose for this reaction?
The choice of base is crucial and often requires screening. For N-heterocyclic chlorides, a moderately strong inorganic base like K2CO3 or K3PO4 is a good starting point. Cs2CO3 is often more effective but also more expensive. The base should be finely powdered to ensure good mixing and reactivity.
Q3: What are the recommended solvents and reaction temperatures?
A common solvent system is a mixture of an organic solvent and water, such as dioxane/water or toluene/water. The presence of water can help to solubilize the inorganic base. The reaction temperature typically ranges from 80 to 110 °C. Microwave irradiation can also be employed to accelerate the reaction.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of the starting material and the formation of the product.
Q5: My reaction is not going to completion. What can I do?
If the reaction stalls, you can try adding a fresh portion of the catalyst and/or base. Alternatively, increasing the reaction temperature or switching to a more active catalyst system might be necessary.
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
Disclaimer: This is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low conversion in Suzuki coupling.
Technical Support Center: Buchwald-Hartwig Amination of 4-chlorophthalazin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-chlorophthalazin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Buchwald-Hartwig amination of this compound?
A1: The most frequently encountered side products in the Buchwald-Hartwig amination of this compound and related N-heterocyclic chlorides include:
-
Hydrodehalogenation Product: Formation of phthalazin-1(2H)-one, where the chlorine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[1]
-
Aryl Halide Homocoupling: Dimerization of the starting material to form a bi-phthalazinone species.
-
Ligand-Related Byproducts: Degradation or modification of the phosphine ligand, potentially forming phosphine oxides.
-
Substrate Degradation: Under harsh basic conditions or elevated temperatures, the phthalazinone ring may be susceptible to decomposition.
Q2: My reaction is showing low conversion of the starting material. What are the likely causes?
A2: Low conversion can stem from several factors:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the precatalyst.
-
Catalyst Inhibition: The starting material or impurities in the reaction mixture could be inhibiting the catalyst. Aryl chlorides can be challenging substrates due to the difficulty of oxidative addition.[1]
-
Poor Solubility: Inadequate solubility of the reactants or the base can hinder the reaction rate.
-
Suboptimal Reaction Conditions: The chosen ligand, base, solvent, or temperature may not be ideal for this specific substrate.
Q3: I am observing the formation of a significant amount of the hydrodehalogenation side product. How can I minimize it?
A3: Minimizing hydrodehalogenation can be achieved by:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor reductive elimination over competing side reactions.
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experimenting with different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) may be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.
-
Additives: In some cases, the addition of specific additives can suppress hydrodehalogenation.
Troubleshooting Guide
Below is a structured guide to address common issues encountered during the Buchwald-Hartwig amination of this compound.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure proper storage under inert atmosphere. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. |
| Inappropriate Ligand | Screen a variety of phosphine ligands (e.g., XPhos, RuPhos, DavePhos). | The electronic and steric properties of the ligand are crucial for efficient catalysis with heteroaryl chlorides. |
| Incorrect Base | Test different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. | The strength and solubility of the base can significantly impact the reaction outcome. |
| Poor Solvent Choice | Ensure the solvent (e.g., toluene, dioxane, THF) is anhydrous and degassed. | Oxygen and water can deactivate the catalyst. Common solvents should be rigorously dried.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. | Aryl chlorides often require higher temperatures for efficient oxidative addition.[1] |
Issue 2: Significant Formation of Hydrodehalogenation Product
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Ligand | Switch to a bulkier, more electron-rich ligand. | Bulky ligands can promote the desired C-N bond formation and suppress side reactions. |
| Excessively Strong Base | Try a weaker base (e.g., K₂CO₃ or K₃PO₄). | Very strong bases can sometimes promote pathways leading to hydrodehalogenation. |
| High Temperature | Attempt the reaction at a lower temperature for a longer duration. | This can alter the relative rates of the desired reaction and the side reaction. |
Issue 3: Formation of Unidentified Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Substrate or Reagent Impurity | Purify the starting this compound and the amine. | Impurities can interfere with the catalytic cycle or lead to side reactions. |
| Ligand Degradation | Analyze the crude reaction mixture for signals corresponding to phosphine oxides. | Phosphine ligands can oxidize during the reaction, especially if oxygen is not rigorously excluded. |
| Thermal Decomposition | If using high temperatures, consider if the starting material or product is stable under these conditions. | Heterocyclic compounds can sometimes be thermally sensitive. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Reaction Scheme and Potential Side Products
Caption: Main reaction pathway and common side reactions in the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the amination reaction.
References
troubleshooting low yields in the synthesis of 4-arylphthalazin-1(2H)-ones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of 4-arylphthalazin-1(2H)-ones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize 4-arylphthalazin-1(2H)-ones from 2-aroylbenzoic acid and hydrazine hydrate is resulting in a very low yield. What are the common causes?
Low yields in this condensation reaction are frequently attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or inadequate temperature.
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. A common side product is the formation of the azine by-product.
-
Sub-optimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction efficiency. Using an inappropriate solvent can lead to poor solubility of reactants, while the absence of a suitable catalyst can slow down the reaction rate.
-
Difficulties in Product Isolation and Purification: The desired product might be lost during the work-up and purification steps. This can be due to its solubility in the filtrate or inefficient crystallization.
Q2: How can I improve the reaction conditions to increase the yield?
Optimizing reaction conditions is crucial for maximizing the yield. Here are several parameters you can adjust:
-
Solvent Selection: While ethanol is commonly used, other solvents like n-butanol or acetic acid can sometimes give better results, depending on the specific substrates. Acetic acid, being a polar protic solvent, can facilitate the reaction by protonating the carbonyl group, making it more electrophilic.
-
Catalysis: The addition of a catalytic amount of a protic acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can accelerate the reaction rate.
-
Temperature and Reaction Time: Refluxing the reaction mixture is a standard procedure. The optimal reflux time can vary, so monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
Below is a table summarizing the impact of different solvents on the yield of a representative 4-arylphthalazin-1(2H)-one synthesis.
Table 1: Effect of Solvent on the Yield of 4-(phenyl)phthalazin-1(2H)-one
| Solvent | Reaction Time (hours) | Yield (%) |
| Ethanol | 6 | 75 |
| n-Butanol | 4 | 82 |
| Acetic Acid | 3 | 90 |
| Dioxane | 8 | 65 |
| Toluene | 10 | 60 |
Q3: I am observing a significant amount of an insoluble side product. What is it and how can I prevent its formation?
A common insoluble side product is the corresponding azine, formed by the reaction of the 2-aroylbenzoic acid with the already formed hydrazone intermediate. To minimize the formation of this side product:
-
Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the starting material.
-
Gradual Addition: Add the hydrazine hydrate dropwise to the solution of the 2-aroylbenzoic acid at a controlled temperature. This helps to maintain a low concentration of hydrazine at any given time, disfavoring the side reaction.
Q4: What is the recommended experimental protocol for the synthesis of 4-arylphthalazin-1(2H)-ones?
Here is a general and optimized protocol for the synthesis of 4-arylphthalazin-1(2H)-ones.
Detailed Experimental Protocol
Materials:
-
2-Aroylbenzoic acid (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aroylbenzoic acid in glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution while stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 3-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid and unreacted hydrazine hydrate.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-arylphthalazin-1(2H)-one.
Visual Guides
The following diagrams illustrate the troubleshooting workflow and the general reaction pathway.
Caption: Troubleshooting workflow for low yields.
Caption: General reaction pathway for synthesis.
Technical Support Center: Purification of 4-Substituted Phthalazinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-substituted phthalazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying 4-substituted phthalazinone derivatives?
The most common and effective purification techniques for 4-substituted phthalazinone derivatives are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the physical properties of the derivative itself. Recrystallization is generally preferred for solid products with good thermal stability, while column chromatography is more versatile for separating complex mixtures or purifying oily products.[1]
Q2: How do I select an appropriate solvent for the recrystallization of my phthalazinone derivative?
Selecting the right solvent is crucial for successful recrystallization. An ideal solvent should:
-
Completely dissolve the phthalazinone derivative at an elevated temperature (near the solvent's boiling point).
-
Dissolve the compound sparingly or not at all at room temperature or below.
-
Either dissolve impurities well at all temperatures or not at all, allowing for their removal by filtration.
-
Not react with the compound being purified.
-
Have a boiling point lower than the melting point of the compound to prevent it from "oiling out".[2]
A common rule of thumb is "like dissolves like," meaning solvents with similar polarity to the compound are often good candidates. For polar phthalazinone derivatives, solvents like ethanol, methanol, or mixtures including water can be effective.[3][4] It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific derivative.
Q3: What are common stationary and mobile phases for column chromatography of 4-substituted phthalazinones?
For normal-phase column chromatography of moderately polar 4-substituted phthalazinone derivatives, silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. Common solvent systems include:
-
Hexane/Ethyl Acetate gradients
-
Dichloromethane/Methanol gradients[5]
For basic phthalazinone derivatives that may interact strongly with the acidic silica gel, a small amount of a competing amine (e.g., triethylamine or ammonium hydroxide) can be added to the mobile phase to improve peak shape and recovery.[5] Reversed-phase chromatography can also be an option for highly polar or ionizable derivatives.[6]
Troubleshooting Guides
Recrystallization Issues
Problem 1: My compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the solvent, or separates from the cooling solution as a liquid instead of forming crystals.[7] This is often because the boiling point of the solvent is higher than the melting point of the compound, or because of the presence of significant impurities that depress the melting point.[2][7]
Solutions:
-
Add more solvent: The compound may be coming out of solution too quickly at a temperature above its melting point. Adding more of the "good" solvent can keep it dissolved for longer as it cools.[7]
-
Change the solvent system: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
-
Reduce impurities: If a high impurity load is suspected, consider a preliminary purification step like a quick filtration through a silica plug or treatment with activated charcoal if the impurities are colored.[7]
-
Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point, even if it takes longer.
Problem 2: No crystals are forming, even after the solution has cooled.
This is a common issue that can arise from several factors.
Solutions:
-
Induce crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
Reduce the temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.
-
-
Too much solvent was used: If the solution is too dilute, the compound will remain in solution even at low temperatures. To remedy this, evaporate some of the solvent and allow the solution to cool again.[7]
Problem 3: The recrystallized product is still impure or has a low yield.
Solutions for Impure Product:
-
Slow down the crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[7] To slow down the process, use a larger volume of solvent and allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can also help.[7]
-
Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Consider a different purification technique: If recrystallization is not effective at removing certain impurities, column chromatography may be necessary.
Solutions for Low Yield:
-
Avoid using too much solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound.
-
Ensure complete crystallization: Allow sufficient time for crystallization to occur and cool the solution in an ice bath to maximize the amount of product that crystallizes out.
-
Check the filtrate: To see if a significant amount of product remains in the mother liquor, you can try to evaporate the solvent from the filtrate to see how much solid is recovered. If a large amount is present, you may need to adjust your recrystallization conditions.[7]
Problem 4: The solution and crystals are colored.
Colored impurities can often be removed by treating the solution with activated charcoal before the hot filtration step.
Protocol for Decolorization:
-
Dissolve the crude product in the hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent boiling over.
-
Add a small amount of activated charcoal (about 1-2% of the weight of your compound).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[8][9]
-
Allow the clear filtrate to cool and crystallize.
Column Chromatography Issues
Problem 1: The compounds are not separating well on the column.
Poor separation can be due to an inappropriate choice of mobile phase or issues with the column packing.
Solutions:
-
Optimize the mobile phase:
-
If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
-
If the compounds are sticking to the column and not eluting, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or methanol).
-
For basic compounds, adding a small amount of triethylamine or other amine to the eluent can improve separation by reducing tailing.[5]
-
-
Use a shallower solvent gradient: A slow, gradual increase in solvent polarity often provides better resolution than a steep gradient.
-
Ensure proper column packing: A poorly packed column with air bubbles or channels will lead to poor separation. Pack the column carefully as a slurry to ensure it is homogeneous.[1]
-
Dry loading: If the compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[10]
Problem 2: The compound is eluting with a streaky or tailing peak.
Peak tailing is often a sign of interaction between a polar or basic compound and the acidic silica gel.
Solutions:
-
Add a modifier to the eluent: For basic compounds like some phthalazinone derivatives, adding a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape.[5]
-
Switch to a different stationary phase: If tailing is severe, consider using a less acidic stationary phase like alumina, or a functionalized silica.
Data Presentation
The following tables summarize typical purification data for 4-substituted phthalazinone derivatives based on literature examples.
Table 1: Recrystallization Solvents and Reported Yields
| Compound Structure/Name | Recrystallization Solvent(s) | Reported Yield | Reference |
| 4-(4-bromophenyl)phthalazine derivatives | Ethanol | Not specified | [11] |
| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetohydrazide | Ethanol | 90% | [12] |
| 4-Aryl-1(2H)-phthalazinone | Dioxane | Not specified | [13] |
| Substituted triazolo[3,4-a]phthalazines | Methanol | Not specified | [14] |
| 4-[3-(3-[(cyclopropylamino)methyl]azetidine-1-carbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one | Methanol/Dichloromethane/Acetone | 90.1% | [8] |
Table 2: Column Chromatography Conditions for Phthalazinone Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Notes | Reference |
| Halogenoalkyl phthalazine-1,4-diones | Silica Gel | Hexane/Ethyl Acetate (9/1 and 85/15) | Gradient elution | [15] |
| General N-heterocycles | Silica Gel | Dichloromethane/Methanol | Often with a small amount of amine modifier for basic compounds | [5] |
| Terpenoids and Flavonoids (for comparison) | Silica Gel | Hexane-EtOAc and EtOAc-MeOH gradients | Demonstrates common gradient systems | [16] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude phthalazinone derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold. Repeat with different solvents to find the best one.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize.
-
Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Analyze your crude product by Thin Layer Chromatography (TLC) using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation of your desired compound from impurities (Rf value of the desired product is typically around 0.3-0.4).
-
Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. You can start with a low polarity mobile phase and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.
-
Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.
-
Pooling and Evaporation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.
Visualizations
Caption: General purification workflow for 4-substituted phthalazinone derivatives.
Caption: Troubleshooting guide for common recrystallization issues.
Caption: Troubleshooting guide for column chromatography of phthalazinones.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. biotage.com [biotage.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. lutpub.lut.fi [lutpub.lut.fi]
- 14. mt.com [mt.com]
- 15. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 16. researchgate.net [researchgate.net]
managing regioselectivity in the functionalization of 4-chlorophthalazin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in the functionalization of 4-chlorophthalazin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for functionalization?
A1: this compound possesses three primary sites for functionalization, governed by the molecule's inherent chemical properties:
-
N2-Position: The nitrogen atom of the amide within the pyridazinone ring is a common site for alkylation and acylation.[1][2]
-
C4-Position: The carbon atom bearing the chlorine is highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[3][4]
-
O-Position (Lactim form): Due to lactam-lactim tautomerism, the exocyclic oxygen can be alkylated to form an alkoxyphthalazine derivative, though this is generally less favored than N-alkylation.[2][5]
Q2: What is lactam-lactim tautomerism and how does it influence regioselectivity in phthalazinones?
A2: Lactam-lactim tautomerism is a form of prototropy where the amide group in the phthalazinone ring can exist in equilibrium with its enol form, the lactim. The lactam form is typically more stable. This equilibrium provides two potential nucleophilic sites for reactions like alkylation: the nitrogen atom (leading to N-alkylation) and the oxygen atom (leading to O-alkylation). The reaction conditions, such as the base, solvent, and electrophile, determine which tautomer is favored to react, thereby controlling the regioselectivity.[2][5]
Q3: What key factors control the regioselectivity between N-alkylation and O-alkylation?
A3: The selectivity between N- and O-alkylation is influenced by several factors based on Hard and Soft Acid and Base (HSAB) theory and reaction kinetics vs. thermodynamics:
-
Base and Counter-ion: Using a strong base like sodium hydride (NaH) tends to generate the N-anion, favoring N-alkylation. The formation of potassium salts, often with K₂CO₃, has been shown to selectively lead to N-alkylation.[2][6]
-
Electrophile: "Hard" alkylating agents, such as dimethyl sulfate or methyl triflate, which have a hard leaving group, tend to react at the harder oxygen atom, favoring O-alkylation. In contrast, "soft" electrophiles like methyl iodide, with a soft leaving group, preferentially react at the softer nitrogen atom, leading to N-alkylation.[7]
-
Solvent: The choice of solvent can influence the solubility of the phthalazinone salt and the nature of the ion pairing. Polar aprotic solvents like DMF or acetone are commonly used for N-alkylation.[2][8]
-
Steric Hindrance: Bulky substituents on the alkylating agent or the phthalazinone scaffold can sterically hinder one position, favoring reaction at the less hindered site.[9]
Q4: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing the C4-position?
A4: The C4-chloro group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating C-C and C-N bonds.[10][11] The most prevalent methods include:
-
Suzuki-Miyaura Coupling: This reaction couples the 4-chlorophthalazinone with boronic acids or their esters to form C-C bonds, introducing aryl or vinyl substituents.[12][13][14]
-
Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling the 4-chlorophthalazinone with primary or secondary amines, providing access to a wide range of 4-aminophthalazinone derivatives.[3][15][16]
Troubleshooting Guide
Issue 1: Predominant O-alkylation or a mixture of N/O-alkylated products is observed instead of the desired N-alkylated product.
-
Possible Cause: The alkylating agent may be too "hard," or the reaction conditions may favor the lactim tautomer.
-
Troubleshooting Steps:
-
Change the Alkylating Agent: Switch from alkyl sulfates or triflates to an alkyl halide with a softer leaving group, such as an iodide or bromide.[7] For example, use methyl iodide instead of dimethyl sulfate.
-
Modify the Base/Solvent System: Ensure the formation of the potassium or sodium salt of the phthalazinone. Using K₂CO₃ in a polar aprotic solvent like DMF or acetone is a reliable method for selective N-alkylation.[2][8]
-
Control Temperature: Lowering the reaction temperature may favor the kinetically controlled N-alkylation product over the thermodynamically favored O-alkylated product in some systems.
-
Issue 2: Low yield or no reaction during the Suzuki-Miyaura coupling at the C4-position.
-
Possible Cause: Catalyst deactivation, inappropriate base, or issues with the boronic acid.
-
Troubleshooting Steps:
-
Screen Catalysts and Ligands: The choice of palladium catalyst and phosphine ligand is critical. For less reactive aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, biaryl phosphines) are often more effective.[17][18]
-
Optimize the Base: The base is crucial for activating the boronic acid. A weak base like NaHCO₃ or a stronger base like K₂CO₃ or Cs₂CO₃ in an aqueous/organic solvent mixture is often effective. The choice depends on the substrate's stability.[14][18]
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Ensure the boronic acid is of high quality or use a slight excess (1.1-1.5 equivalents).
-
Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Issue 3: Significant hydrodehalogenation (replacement of -Cl with -H) is observed as a side reaction in a palladium-catalyzed coupling.
-
Possible Cause: This side reaction can occur, especially with electron-rich substrates or when the catalytic cycle is inefficient. It was noted as a significant side reaction in the coupling of 3-iodopyrido[1,2-a]pyrimidin-4-one.[14]
-
Troubleshooting Steps:
-
Use a Milder Base: A very strong base can sometimes promote hydrodehalogenation. Consider switching to a milder base like NaHCO₃ or K₃PO₄.
-
Adjust Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to undesired side reactions. A typical ratio is 2:1 for bidentate ligands and can be higher for monodentate ligands.
-
Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Issue 4: The Buchwald-Hartwig amination fails or gives low yields.
-
Possible Cause: The N-H proton on the phthalazinone ring can interfere with the reaction. Catalyst inhibition or incorrect base selection are also common culprits.
-
Troubleshooting Steps:
-
Protect the N2-Position: Direct amination of phthalazinones with an unprotected N-H group often gives poor results. It is highly recommended to first alkylate or protect the N2-position before attempting the C4-amination.[2]
-
Select an Appropriate Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required for the deprotonation of the amine coupling partner.[19]
-
Ligand Choice: The choice of ligand is crucial. Sterically hindered biaryl phosphine ligands are often necessary for the successful coupling of aryl chlorides.[15][16]
-
Amine Quality: Ensure the amine is pure and dry, as impurities can poison the palladium catalyst.
-
Quantitative Data Summary
Table 1: Conditions Influencing N- vs. O-Alkylation of Phthalazinone Analogs
| Substrate Analog | Alkylating Agent | Base / Solvent | Product Ratio (N:O) | Reference |
| 4-Bromophthalazin-1(2H)-one | Methyl Iodide | K₂CO₃ / Acetone | Selective N-alkylation | [2] |
| 4-Bromophthalazin-1(2H)-one | Isopropyl Iodide | K₂CO₃ / Acetone | Selective N-alkylation | [2] |
| Phthalazinone | 1,2-Dibromoethane | K₂CO₃ / DMF | Major N-alkylation (45-75% yield) | [8] |
| Amide (general) | Methyl Iodide (soft) | - | Favors N-alkylation | [7] |
| Amide (general) | Dimethyl Sulfate (hard) | - | Favors O-alkylation | [7] |
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling at the C4-Position
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base / Solvent | Yield | Reference |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 77% | [3] |
| Buchwald-Hartwig Amination | Various Amines | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | Good yields | [3] |
| Suzuki-Miyaura Coupling | (Het)arylboronic acids | Pd(PPh₃)₄ | NaHCO₃ / DME/H₂O | Good to excellent | [14] |
Key Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation of 4-Halophthalazin-1(2H)-one [2][8]
-
To a solution of the 4-halophthalazin-1(2H)-one (1.0 eq.) in dry acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Add the alkyl halide (e.g., methyl iodide, 1.2-1.5 eq.) to the suspension.
-
Heat the reaction mixture at a suitable temperature (e.g., 60 °C or reflux) and monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
After cooling to room temperature, filter off the inorganic salts and wash with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the N-alkylated phthalazinone.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C4-Position [14]
-
In a reaction vessel, combine the N-protected 4-chlorophthalazinone (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like NaHCO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.
-
Heat the mixture to reflux (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-arylphthalazinone derivative.
Protocol 3: General Procedure for Buchwald-Hartwig Amination at the C4-Position [3]
-
Important: This protocol is for an N-protected 4-halophthalazinone substrate.
-
To an oven-dried reaction tube, add the N-alkyl-4-bromophthalazinone (1.0 eq.), a palladium source like Pd₂(dba)₃ (0.02-0.15 eq.), a suitable ligand such as BINAP (0.04-0.30 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Seal the tube, then evacuate and backfill with argon.
-
Add the amine (1.2 eq.) and anhydrous toluene via syringe.
-
Heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours, or until completion is indicated by TLC.
-
Cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the 4-aminophthalazinone derivative.
Mandatory Visualizations
Caption: Decision pathway for regioselective functionalization.
Caption: Troubleshooting workflow for C4 cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium cross-coupling.
References
- 1. Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones – Oriental Journal of Chemistry [orientjchem.org]
- 2. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 14. proprogressio.hu [proprogressio.hu]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. jmcct.com [jmcct.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of 4-Chlorophthalazin-1(2H)-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-chlorophthalazin-1(2H)-one is a critical step in the development of various pharmaceutical compounds. However, the formation of byproducts during this process can significantly impact yield, purity, and overall efficiency. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate common challenges and prevent the formation of unwanted impurities.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly during the chlorination of 4-hydroxyphthalazin-1(2H)-one.
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete conversion of the starting material, 4-hydroxyphthalazin-1(2H)-one. | - Increase reaction time and/or temperature: Monitor the reaction progress using an appropriate analytical method such as TLC or HPLC. - Use a slight excess of the chlorinating agent: A small excess of phosphorus oxychloride (POCl₃) can help drive the reaction to completion. - Ensure anhydrous conditions: Moisture can decompose the chlorinating agent and lead to the formation of phosphoric acid, reducing its effectiveness. |
| Presence of a significant amount of starting material in the final product | Insufficient chlorinating agent or reaction time. Hydrolysis of the product during workup. | - Optimize stoichiometry: Carefully control the molar ratio of the substrate to the chlorinating agent. - Anhydrous workup: Perform the workup under anhydrous conditions until the excess chlorinating agent is removed. Quench the reaction mixture with a non-aqueous solvent or by pouring it onto ice with vigorous stirring to minimize localized heating and hydrolysis.[1] |
| Formation of a high-melting, poorly soluble white solid | Possible formation of N,N'-dialkylation dimers or other polymeric byproducts. | - Control reaction temperature: Avoid excessive heating, which can promote side reactions. - Slow addition of reagents: Add the chlorinating agent dropwise to the reaction mixture to maintain better temperature control and minimize localized high concentrations. |
| Product appears discolored (yellow or brown) | Presence of colored impurities, possibly from degradation or side reactions. | - Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, acetonitrile, or a mixture of solvents). Activated carbon treatment during recrystallization can also help remove colored impurities. |
| Difficulty in isolating the product | Product may be soluble in the workup solvent or form an emulsion. | - Solvent selection: Choose an appropriate extraction solvent in which the product has high solubility and the impurities have low solubility. - Break emulsions: If an emulsion forms during extraction, adding a small amount of brine or filtering the mixture through celite can help break it. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: While direct literature detailing all byproducts is scarce, analogous reactions and general principles suggest the following as potential impurities:
-
Unreacted 4-hydroxyphthalazin-1(2H)-one: Due to incomplete reaction.
-
1,4-Dichlorophthalazine: Resulting from over-chlorination of the desired product.
-
Phosphorylated intermediates: The reaction of the hydroxyl group with POCl₃ can form phosphate esters which may be difficult to hydrolyze.
-
"Pseudodimers": Formed from the reaction between a phosphorylated intermediate and an unreacted molecule of 4-hydroxyphthalazin-1(2H)-one.[2]
-
Hydrolysis product: Reversion to 4-hydroxyphthalazin-1(2H)-one if the product is exposed to water during workup before the removal of acidic byproducts.
Q2: How can I minimize the formation of 1,4-dichlorophthalazine?
A2: To prevent over-chlorination, it is crucial to carefully control the stoichiometry of the chlorinating agent. Using a minimal excess of POCl₃ and monitoring the reaction closely to stop it once the starting material is consumed can help minimize the formation of this byproduct. Lowering the reaction temperature may also reduce the rate of the second chlorination.
Q3: What is the role of a base, like pyridine or triethylamine, in the chlorination reaction?
A3: A base is often added to neutralize the HCl generated during the reaction.[3] This can prevent unwanted side reactions catalyzed by the acid and can also influence the reaction mechanism by affecting the tautomeric equilibrium of the starting material.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A4:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of byproducts, allowing for accurate assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and identification of major impurities.
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of the product and any byproducts, aiding in their identification.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the chlorination of 4-hydroxyphthalazin-1(2H)-one using phosphorus oxychloride.
Materials:
-
4-hydroxyphthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Pyridine or Triethylamine (optional)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyphthalazin-1(2H)-one in an excess of phosphorus oxychloride. A co-solvent such as toluene can also be used.
-
Optionally, add a catalytic amount of a base like pyridine or triethylamine.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent.
Protocol for Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetonitrile)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, and the mixture is heated for a few more minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 4-Chlorophthalazin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 4-chlorophthalazin-1(2H)-one synthesis.
Experimental Protocols
This section details the recommended methodologies for the two key stages of the synthesis: the preparation of the precursor, phthalazin-1(2H)-one, and its subsequent chlorination.
Stage 1: Synthesis of Phthalazin-1(2H)-one from Phthalic Anhydride and Hydrazine Hydrate
This protocol is adapted from established methods for the synthesis of phthalazinone derivatives.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (100g scale) | Moles |
| Phthalic Anhydride | 148.12 | 100 g | 0.675 |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 35 mL | ~0.70 |
| Acetic Acid (glacial) | 60.05 | 500 mL | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phthalic anhydride (100 g) and glacial acetic acid (500 mL).
-
Reagent Addition: Stir the mixture to form a suspension. From the dropping funnel, add hydrazine hydrate (35 mL) dropwise over 30-45 minutes. The addition is exothermic, and the internal temperature should be monitored and maintained below 80°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate of phthalazin-1(2H)-one will form.
-
Filter the crude product using a Büchner funnel and wash the filter cake with cold water (2 x 100 mL) to remove excess acetic acid and unreacted hydrazine.
-
Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Expected Yield: 85-95%
Stage 2: Chlorination of Phthalazin-1(2H)-one to this compound
This protocol is based on methods utilizing phosphorus oxychloride for the chlorination of phthalazinones.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (100g scale) | Moles |
| Phthalazin-1(2H)-one | 146.15 | 100 g | 0.684 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 300 mL (approx. 495 g) | 3.23 |
| Hexanes | - | 1 L | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber for HCl and POCl₃ fumes), and a thermometer, add phthalazin-1(2H)-one (100 g) and phosphorus oxychloride (300 mL).
-
Reaction: Heat the slurry with stirring to 80-90°C. The reaction mixture should become a clear solution as the reaction progresses. Maintain this temperature for 2-4 hours. Monitor the reaction completion by TLC.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to 1 L of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Filter the crude product and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude this compound in a vacuum oven at 50-60°C.
-
Expected Yield: 75-85%
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stage 1: Low Yield of Phthalazin-1(2H)-one | - Incomplete reaction. | - Ensure the reaction is refluxed for the recommended time. Monitor by TLC. |
| - Loss of product during workup. | - Ensure the reaction mixture is cooled sufficiently before filtration to maximize precipitation. Use cold water for washing. | |
| Stage 1: Product is discolored (yellow/brown) | - Impurities in starting materials. | - Use high-purity phthalic anhydride. |
| - Side reactions due to high temperatures. | - Control the rate of hydrazine hydrate addition to maintain the temperature below 80°C. | |
| Stage 2: Low Yield of this compound | - Incomplete reaction. | - Ensure the reaction temperature is maintained at 80-90°C. An insufficient amount of POCl₃ can also lead to incomplete reaction. |
| - Hydrolysis of the product back to the starting material during workup. | - Perform the quench into ice-water efficiently and filter the product promptly. Ensure thorough washing with cold water. | |
| Stage 2: Product is a dark, oily solid | - Incomplete removal of POCl₃. | - After quenching, stir the slurry for an extended period to ensure complete hydrolysis of residual POCl₃. |
| - Presence of phosphorylated byproducts. | - Ensure the reaction goes to completion. The workup with ice-water should hydrolyze these byproducts. | |
| General: Difficulty in Filtering | - Very fine particles. | - Allow the product to crystallize slowly without agitation. For the chlorination product, adding the reaction mixture to ice instead of vice-versa can sometimes improve particle size. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of phthalazin-1(2H)-one?
A1: The primary challenges are managing the exotherm during the addition of hydrazine hydrate and ensuring efficient mixing of the slurry. On a larger scale, local overheating can lead to side reactions and discoloration. A robust cooling system and a powerful mechanical stirrer are essential.
Q2: What are the common impurities in the synthesis of phthalazin-1(2H)-one?
A2: Common impurities include unreacted phthalic anhydride, and potentially over-reaction or side-reaction products if the temperature is not well-controlled. Residual hydrazine should also be monitored and minimized.
Q3: Are there any alternatives to phosphorus oxychloride for the chlorination step?
A3: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) have been used for similar heterocyclic systems. However, reaction conditions would need to be re-optimized.
Q4: What safety precautions are critical when working with phosphorus oxychloride at a large scale?
A4: Phosphorus oxychloride is highly corrosive and reacts violently with water. Key safety precautions include:
-
Working in a well-ventilated fume hood with a scrubber.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Ensuring all glassware is dry before use.
-
Quenching excess POCl₃ by adding it slowly to ice, never the other way around, to control the exotherm.
Q5: How can the purity of this compound be improved after isolation?
A5: Recrystallization is a common method for purification. Suitable solvents to screen include ethanol, isopropanol, or mixtures of ethanol and water. The crude product can be dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.
Visualizations
Caption: Overall experimental workflow for the two-stage synthesis.
Caption: Troubleshooting logic for addressing common synthesis issues.
dealing with impurities in commercial 4-chlorophthalazin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in handling impurities in commercial 4-chlorophthalazin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, or degradation. These can include unreacted starting materials, byproducts from the synthetic route, residual solvents, and degradation products. For example, if synthesized from phthalic anhydride and hydrazine, residual amounts of these precursors may be present.[1] Byproducts such as over-alkylated or dimerized products can also form during certain synthesis steps.[2]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity analysis.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify impurities by comparing the integrals of the impurity peaks to the main compound's peaks.[4][5] Mass Spectrometry (MS) is useful for identifying the molecular weights of unknown impurities.[3]
Q3: What is the recommended method for purifying commercial this compound?
A3: Recrystallization is the most effective and widely used method for purifying solid organic compounds like this compound.[6][7] The principle of this technique relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[8] A well-chosen solvent will dissolve the compound and impurities at a high temperature, and upon cooling, the desired compound will crystallize out, leaving the impurities in the solution.[9]
Q4: What are the ideal storage conditions for this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents and bases.[10] Exposure to moisture can lead to hydrolysis of the chloro group, while light and high temperatures can promote other degradation pathways.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Q1: I see unexpected peaks in my HPLC chromatogram. What could they be?
A1: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities. These could be:
-
Residual Solvents: Peaks from solvents used during synthesis or purification.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed during the reaction, such as dimers or isomers.[2][11]
-
Degradation Products: Impurities formed due to improper storage or handling, such as the hydrolyzed product, 4-hydroxyphthalazin-1(2H)-one.
To identify these peaks, you can run co-injections with suspected impurities or use HPLC-MS to determine their molecular weights.
Q2: My purified product has a low and broad melting point. What does this indicate?
A2: A low and broad melting point is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification, such as another round of recrystallization, is recommended.[6]
Q3: The color of my this compound is off-white or yellowish, but the literature reports it as white. Why?
A3: A yellowish tint can indicate the presence of trace impurities, which may be highly colored degradation products or residual materials from the synthesis. While these may be present in very small amounts and not significantly affect the purity as determined by HPLC or NMR, they can affect the appearance. A charcoal treatment during recrystallization can sometimes help in removing colored impurities.
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Potential Source | Recommended Analytical Technique |
| Phthalic Anhydride | Unreacted starting material | HPLC, GC-MS |
| Hydrazine | Unreacted starting material | Colorimetric tests, IC |
| 4-Hydroxyphthalazin-1(2H)-one | Hydrolysis (degradation product) | HPLC, LC-MS |
| Dimerized Phthalazinone Species | Reaction byproduct | HPLC, LC-MS |
| Residual Solvents (e.g., Ethanol, Toluene) | Purification/reaction medium | GC-HS, 1H NMR |
Table 2: General HPLC Parameters for Purity Analysis
| Parameter | Typical Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general method for the purification of this compound. The choice of solvent may need to be optimized.
-
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetic acid, or a solvent mixture)[12]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.[6]
-
Solvent Addition: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent evaporation. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.[6]
-
Protocol 2: General HPLC Method for Purity Analysis
This protocol outlines a standard HPLC method for determining the purity of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL.
-
HPLC Conditions:
-
Use the parameters outlined in Table 2.
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Workflow for Impurity Identification and Remediation.
Caption: Troubleshooting Decision Tree for Low Purity.
Caption: Potential Degradation Pathway of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. research.rice.edu [research.rice.edu]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 1-Chlorophthalazin-4-one, 98% | Fisher Scientific [fishersci.ca]
- 11. BJOC - Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
workup procedure for Suzuki reactions involving 4-chlorophthalazin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-chlorophthalazin-1(2H)-one.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the synthesis of 4-arylphthalazin-1(2H)-ones.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, Toluene/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure 4-arylphthalazin-1(2H)-one.
Troubleshooting Guide
This section addresses common issues encountered during the workup and purification of Suzuki reactions involving this compound.
dot
Caption: Troubleshooting workflow for Suzuki reaction workup.
| Issue | Potential Cause | Recommended Solution(s) |
| Residual Palladium Catalyst | Incomplete removal of the palladium catalyst during aqueous workup. | - Filtration: Filter the reaction mixture through a pad of Celite® to remove heterogeneous palladium species. - Palladium Scavengers: Treat the organic solution with a palladium scavenger such as activated carbon, silica-thiol (Si-Thiol), or N-acetylcysteine. Stir for a few hours, then filter.[1] - Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like thiourea can help remove palladium. |
| Boronic Acid Byproducts | Excess boronic acid or its decomposition products (e.g., boroxines) remaining after the reaction. | - Base Wash: Perform an extractive workup with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) to convert the boronic acid into its more water-soluble boronate salt.[2] - Acid Wash: If the product is not acid-sensitive, a wash with a dilute acid can sometimes help. - Column Chromatography: Use a more polar eluent system (e.g., dichloromethane/methanol) for column chromatography to effectively separate the polar boronic acid byproducts.[2] |
| Homocoupling of Boronic Acid | The boronic acid coupling with itself, a common side reaction in Suzuki couplings. | - Reaction Conditions: Optimize the reaction conditions to minimize homocoupling. This may involve using a different palladium catalyst, ligand, base, or solvent system. - Purification: Homocoupling byproducts can often be separated from the desired product by column chromatography or recrystallization. |
| Low Product Yield | Incomplete reaction, degradation of starting materials or product, or inefficient workup. | - Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS before starting the workup. - Degassing: Inadequate degassing can lead to catalyst deactivation and side reactions. Ensure the reaction mixture is thoroughly deoxygenated. - Reagent Quality: Use high-purity reagents and solvents. Boronic acids can degrade upon storage. |
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How can I purify it?
A1: A dark color often indicates the presence of residual palladium catalyst. Start by attempting to precipitate the product by triturating the oil with a non-polar solvent like hexanes or diethyl ether. If this is unsuccessful, dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat it with a palladium scavenger as described in the troubleshooting guide. Following filtration, the product can be further purified by column chromatography.
Q2: I am having trouble separating my product from the unreacted boronic acid by column chromatography.
A2: This is a common issue, especially if the product and the boronic acid have similar polarities. An effective strategy is to perform a basic aqueous wash (e.g., 1M NaOH) during the workup to extract the acidic boronic acid into the aqueous layer.[2] If this is not sufficient, consider using a different solvent system for your chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation.
Q3: I observe a significant amount of the homocoupled boronic acid byproduct in my reaction mixture. What can I do to minimize this?
A3: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is set up under a strictly inert atmosphere.[3] You can also try adjusting the stoichiometry of your reagents. Using a slight excess of the this compound relative to the boronic acid can help to consume the boronic acid and reduce homocoupling. Additionally, the choice of catalyst and ligand can significantly impact the extent of homocoupling.
Q4: Can I use a different base for this reaction?
A4: Yes, various bases can be used in Suzuki couplings. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base will depend on the specific substrates and reaction conditions. It is often necessary to screen a few different bases to find the one that gives the best results for your particular reaction.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction. Use a solvent system that provides good separation between the starting materials and the product. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active. For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound, from reaction setup to the purified product.
dot
Caption: General workflow for Suzuki coupling and purification.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Chloro- vs. 4-Bromophthalazin-1(2H)-one in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the phthalazinone core is a critical endeavor in medicinal chemistry, with the 4-position being a key handle for introducing molecular diversity. The selection of the appropriate halogen at this position—typically chlorine or bromine—is a crucial decision that significantly impacts the efficiency of synthetic routes, particularly in widely-used palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This guide provides an objective comparison of the reactivity of 4-chlorophthalazin-1(2H)-one and 4-bromophthalazin-1(2H)-one, supported by established principles and experimental data, to inform strategic decisions in drug discovery and development.
General Reactivity Principles
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds facilitate this step, leading to higher reaction rates. The established trend for C-X bond strength is C-Cl > C-Br > C-I, which inversely correlates with the reactivity of the corresponding aryl halides. Consequently, the general order of reactivity is Aryl-I > Aryl-Br > Aryl-Cl.
Based on this principle, 4-bromophthalazin-1(2H)-one is expected to be significantly more reactive than this compound in palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields for the bromo-derivative. Conversely, the chloro-analog generally requires more forcing conditions, including more active and often more expensive catalyst systems, to achieve comparable results.
Comparative Performance in Key Cross-Coupling Reactions
The following tables summarize the expected and observed performance of 4-chloro- and 4-bromophthalazin-1(2H)-one in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data for the bromo-derivative is based on reported experimental results, while the data for the chloro-derivative is inferred from general reactivity trends due to a lack of specific comparative studies in the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.
| Feature | 4-Bromophthalazin-1(2H)-one | This compound |
| Relative Reactivity | High | Low to Moderate |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Requires highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) |
| Typical Conditions | 80-100 °C, shorter reaction times | Higher temperatures (>100 °C), longer reaction times |
| Expected Yield | Good to Excellent | Moderate to Good (highly dependent on catalyst and conditions) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.
| Feature | 4-Bromophthalazin-1(2H)-one | This compound |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Requires specialized, highly active catalyst systems |
| Typical Conditions | 80-110 °C | Elevated temperatures, potentially requiring microwave irradiation |
| Observed/Expected Yield | Good to Excellent (up to 95% reported)[1] | Lower yields, sensitive to substrate and amine coupling partner |
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of 4-Bromo-2-methylphthalazin-1(2H)-one
To a solution of 4-bromo-2-methylphthalazin-1(2H)-one (1.0 mmol) in dry toluene (10 mL) were added the respective amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), BINAP (0.075 mmol), and NaOtBu (1.4 mmol). The reaction mixture was stirred under an argon atmosphere at 110 °C for 24 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 4-amino-2-methylphthalazin-1(2H)-one derivative.
Example Yields for Various Amines with 4-Bromo-2-methylphthalazin-1(2H)-one: [1]
-
Morpholine: 95% yield
-
Piperidine: 92% yield
-
Aniline: 78% yield
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for comparing the reactivity of the two substrates.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Logical workflow for comparing the reactivity of halo-phthalazinones.
Conclusion
The choice between 4-chloro- and 4-bromophthalazin-1(2H)-one as a synthetic precursor has significant implications for process development. 4-Bromophthalazin-1(2H)-one is demonstrably more reactive, enabling the use of milder reaction conditions and a broader range of coupling partners in palladium-catalyzed reactions, often leading to higher yields. While this compound offers a more cost-effective starting material, its lower reactivity necessitates the use of more sophisticated and often proprietary catalyst systems, alongside more forcing conditions, which may not be compatible with sensitive functional groups. For researchers and drug development professionals, this trade-off between substrate cost, reactivity, and the complexity of the required catalytic system is a critical consideration in the design of efficient and scalable synthetic routes.
References
Phthalazinone Derivatives in Oncology: A Comparative Analysis of Anticancer Activity via MTT Assay
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anticancer performance of various phthalazinone derivatives, with a focus on validation using the MTT assay. Experimental data is provided to support the comparative analysis.
The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several compounds investigated for their potent anticancer activities. This guide delves into the cytotoxic effects of novel phthalazinone derivatives against a range of human cancer cell lines, presenting key findings and the methodologies used to obtain them.
Comparative Anticancer Activity of Phthalazinone Derivatives
The in vitro cytotoxic activity of various phthalazinone derivatives has been extensively evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability. A lower IC50 value signifies a higher potency of the compound in inhibiting cell growth. The table below summarizes the IC50 values of representative phthalazinone derivatives against several human cancer cell lines.
| Compound ID | Target/Mechanism | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Series 1: Dithiocarbamate Hybrids | ||||||
| 6e | Not Specified | A-2780 | Ovarian | 5.53 ± 0.09 | - | - |
| 6g | Not Specified | A-2780 | Ovarian | 5.20 ± 0.13 | - | - |
| 8e | Not Specified | A-2780 | Ovarian | 7.51 ± 0.13 | - | - |
| 9a | Not Specified | NCI-H460 | Lung | 7.36 ± 0.08 | - | - |
| 9b | Not Specified | NCI-H460 | Lung | 8.49 ± 0.25 | - | - |
| 9d | Not Specified | NCI-H460 | Lung | 7.77 ± 0.17 | - | - |
| 9g | Not Specified | A-2780 | Ovarian | 6.75 ± 0.12 | - | - |
| Series 2: VEGFR-2 Inhibitors | ||||||
| 7a | VEGFR-2 Inhibitor | HCT116 | Colon | 6.04 ± 0.30 | Sorafenib | 5.47 ± 0.3 |
| 7a | VEGFR-2 Inhibitor | MCF-7 | Breast | 8.8 ± 0.45 | Sorafenib | 7.26 ± 0.3 |
| 7b | VEGFR-2 Inhibitor | HCT116 | Colon | 13.22 ± 0.22 | Sorafenib | 5.47 ± 0.3 |
| 7b | VEGFR-2 Inhibitor | MCF-7 | Breast | 17.9 ± 0.50 | Sorafenib | 7.26 ± 0.3 |
| 9c | VEGFR-2 Inhibitor | HCT-116 | Colon | 1.58 | Sorafenib | 3.23 |
| 12b | VEGFR-2 Inhibitor | HCT-116 | Colon | 0.32 | Sorafenib | 3.23 |
| 13c | VEGFR-2 Inhibitor | HCT-116 | Colon | 0.64 | Sorafenib | 3.23 |
| Series 3: EGFR Inhibitors | ||||||
| 11d | EGFR Inhibitor | MDA-MB-231 | Breast | 0.92 | Erlotinib | 1.02 |
| 12c | EGFR Inhibitor | MDA-MB-231 | Breast | 1.89 | Erlotinib | 1.02 |
| 12d | EGFR Inhibitor | MDA-MB-231 | Breast | 0.57 | Erlotinib | 1.02 |
Experimental Protocol: MTT Assay for Anticancer Activity
The following is a detailed methodology for the MTT assay, a standard procedure for assessing the in vitro cytotoxic effects of phthalazinone derivatives on cancer cell lines.[1][2][3]
1. Cell Seeding and Culture:
-
Human cancer cell lines (e.g., A-2780, NCI-H460, MCF-7, HCT116, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
2. Compound Treatment:
-
Phthalazinone derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in fresh culture medium to achieve a range of final concentrations.
-
The culture medium from the 96-well plates is replaced with medium containing the various concentrations of the phthalazinone derivatives. Control wells contain medium with DMSO (vehicle control) and a reference anticancer drug (e.g., Sorafenib, Erlotinib).
-
The plates are then incubated for a period of 48 to 72 hours.
3. MTT Incubation and Formazan Solubilization:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[3]
-
After this incubation, the medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.
4. Data Acquisition and Analysis:
-
The absorbance of the purple solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in the validation of anticancer activity and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Many phthalazinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazinone derivatives.
By targeting key components of cellular signaling, phthalazinone derivatives demonstrate significant potential as a novel class of anticancer agents. The MTT assay remains a fundamental tool for the initial screening and validation of the cytotoxic efficacy of these promising compounds. Further investigations into their precise mechanisms of action will be crucial for their continued development and potential clinical application.
References
- 1. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PARP Inhibitors Derived from 4-Chlorophthalazin-1(2H)-one: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of Poly(ADP-ribose) polymerase (PARP) inhibitors derived from the 4-chlorophthalazin-1(2H)-one scaffold. This class of inhibitors, inspired by the structure of the approved drug Olaparib, has shown significant promise in the field of oncology. This document summarizes key performance data, details experimental methodologies for their evaluation, and visualizes relevant biological pathways and workflows.
Performance Comparison of Phthalazinone-Based PARP Inhibitors
The following tables summarize the in vitro efficacy of several notable PARP inhibitors derived from the this compound backbone, with Olaparib included as a benchmark. The data highlights the inhibitory activity against the PARP1 enzyme and the anti-proliferative effects on various cancer cell lines.
Table 1: Comparative PARP1 Enzyme Inhibitory Activity
| Compound | PARP1 IC50 (nM) | Reference |
| Olaparib | 1-5 | [1][2] |
| YCH1899 | < 0.001 | [3] |
| DLC-1 | < 0.2 | [4] |
| DLC-1-6 | < 0.2 | [4] |
| Compound 11c | 97 | [2] |
| Compound 23 | N/A (Described as potent) | [5] |
Table 2: Comparative Anti-proliferative Activity (IC50 in µM)
| Compound | Capan-1 (Pancreatic, BRCA2 deficient) | MDA-MB-436 (Breast, BRCA1 mutant) | MDA-MB-231 (Breast) | MCF-7 (Breast) | A549 (Lung) | Reference |
| Olaparib | 10.412 | N/A | N/A | N/A | 139 nM (IC50) | [2][5] |
| YCH1899 | 0.89 nM (Olaparib-resistant) | N/A | N/A | N/A | N/A | [3] |
| DLC-1 | N/A | 0.08 | 26.39 | 1.01 | N/A | [4] |
| DLC-50 | N/A | 0.30 | 2.70 | 2.41 | N/A | [4] |
| Compound 14 | < 10.412 | N/A | N/A | N/A | N/A | [5] |
| Compound 23 | 7.532 | N/A | N/A | N/A | N/A | [5] |
| Compound 11c | N/A | N/A | N/A | N/A | Significant cytotoxicity | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the performance of these PARP inhibitors.
In Vitro PARP1 Inhibition Assay (Chemiluminescent Assay)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histone H1
-
Biotinylated NAD+
-
96-well white plates
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds and reference inhibitor (Olaparib)
Procedure:
-
Coat the 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate with wash buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In each well, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Intracellular PARylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit PARP activity within intact cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MNNG)
-
Test compounds and reference inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against poly(ADP-ribose) (PAR)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitor for a specified time.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against PAR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the results.
Anti-proliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Test compounds and reference inhibitor
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or reference inhibitor for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to PARP inhibition.
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.
Caption: General experimental workflow for the evaluation of novel PARP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
evaluating the efficacy of antifungal compounds based on the phthalazinone scaffold
A comprehensive evaluation of phthalazinone derivatives reveals their potential as a new class of antifungal compounds, demonstrating significant efficacy against a range of pathogenic fungi, particularly in synergistic combination with established azole drugs. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals on this emerging scaffold.
Recent studies have highlighted the phthalazinone core as a versatile scaffold for the development of potent antifungal agents. These compounds have shown promising activity against clinically relevant yeasts and filamentous fungi, addressing the urgent need for new therapeutic options in the face of growing antifungal resistance.
Comparative Efficacy of Phthalazinone Derivatives
The antifungal efficacy of phthalazinone derivatives has been evaluated through various in vitro studies, primarily focusing on their synergistic effects with existing antifungal drugs and their standalone activity against a panel of fungal pathogens.
Synergistic Activity with Azoles
A significant area of investigation has been the synergistic interaction between phthalazinone derivatives and azole antifungals, such as fluconazole. This combination has proven particularly effective against Candida albicans, including fluconazole-resistant strains. The potentiation of azole activity suggests that phthalazinone compounds may act on pathways that are complementary to the inhibition of ergosterol biosynthesis, the primary target of azoles.[1][2][3][4]
One notable study identified several phthalazinone analogues that, in the presence of a sub-inhibitory concentration of fluconazole, exhibited potent activity against C. albicans, with EC50 values as low as 1 nM.[2] For instance, the bromophenyl phthalazinone analogue 24 was found to be highly active.[2] This synergistic approach could potentially lower the required therapeutic dose of azoles, thereby reducing dose-related toxicity and combating resistance.
Standalone Antifungal Activity
Certain phthalazinone derivatives have also demonstrated notable intrinsic antifungal activity. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) has shown remarkable efficacy against a range of dermatophytes and the opportunistic yeast Cryptococcus neoformans.[5] This indicates that the phthalazinone scaffold can be optimized to yield compounds with broad-spectrum antifungal properties independent of synergistic partners.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, providing a clear comparison of the antifungal activity of representative phthalazinone derivatives against various fungal species.
Table 1: Synergistic Activity of Phthalazinone Analogs with Fluconazole against Candida albicans [2]
| Compound | Fungal Strain | Fluconazole Conc. (µg/mL) | EC50 (µM) |
| Phthalazinone 1 | C. albicans HLY4123 | 0.25 | 0.015 |
| Isoquinolone 13 | C. albicans HLY4123 | 0.25 | 0.033 |
| Bromophenyl phthalazinone 24 | C. albicans HLY4123 | 0.25 | 0.001 |
Table 2: Antifungal Activity of Phthalazinone 5 against Dermatophytes and Cryptococcus neoformans [5]
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Trichophyton rubrum | 15.6 | 31.2 |
| Trichophyton mentagrophytes | 15.6 | 31.2 |
| Microsporum gypseum | 31.2 | 62.5 |
| Cryptococcus neoformans ATCC 32264 | 7.8 | 15.6 |
Table 3: Antifungal Activity of Amycophthalazinone A (1) [6]
| Pathogenic Strain | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Salmonella typhi | 32 |
| Candida albicans | 64 |
Experimental Protocols
The evaluation of the antifungal efficacy of phthalazinone compounds has been conducted using standardized methodologies, primarily the broth microdilution assay as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the desired final inoculum concentration.
-
Drug Dilution: The phthalazinone compounds and standard antifungal agents are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Checkerboard Assay for Synergy Testing
This assay is a two-dimensional broth microdilution method used to assess the interaction between two antimicrobial agents.
-
Plate Setup: One agent (e.g., a phthalazinone derivative) is serially diluted along the x-axis of a 96-well plate, while the second agent (e.g., fluconazole) is serially diluted along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and the plate is incubated.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. An FIC index of ≤ 0.5 is indicative of synergy.
Visualizing Experimental and Logical Frameworks
To better understand the experimental workflow and the underlying principles of evaluating these antifungal compounds, the following diagrams are provided.
Mechanism of Action: An Area for Further Research
While the synergistic activity of phthalazinone derivatives with azoles strongly suggests an interaction with the ergosterol biosynthesis pathway, the precise molecular target of these compounds is yet to be fully elucidated.[2][7][8][9][10] The current hypothesis is that phthalazinones may inhibit a different step in this pathway or affect a compensatory mechanism that fungi use to overcome azole-induced stress. Further research, including biochemical assays and genetic studies, is needed to identify the specific fungal target and unravel the detailed mechanism of action.[1][11][12] This knowledge will be crucial for the rational design and optimization of future phthalazinone-based antifungal drugs.
Conclusion
The phthalazinone scaffold represents a promising and versatile platform for the development of new antifungal agents. The demonstrated synergistic effects with established drugs like fluconazole offer a potential strategy to combat antifungal resistance and enhance therapeutic efficacy. Furthermore, the intrinsic antifungal activity of certain derivatives against a range of pathogens underscores the potential for developing standalone therapies. Future research should focus on elucidating the precise mechanism of action to guide the optimization of this exciting class of compounds for clinical development.
References
- 1. Antifungal Target Identification & Validation Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. Potent Antifungal Synergy of Phthalazinone and Isoquinolones with Azoles Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new phthalazinone derivative and a new isoflavonoid glycoside from lichen-associated Amycolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. repository.arizona.edu [repository.arizona.edu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Arylphthalazin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-arylphthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, anti-inflammatory, and antifungal properties. The information is compiled from recent studies to offer an objective overview supported by experimental data.
Comparative Biological Activities
The biological potency of 4-arylphthalazin-1(2H)-one derivatives is significantly influenced by the nature and position of substituents on the phthalazinone core and the 4-aryl ring. The following tables summarize the quantitative data for various derivatives against different biological targets.
Anticancer Activity
4-Arylphthalazin-1(2H)-one derivatives have emerged as a promising class of anticancer agents, with some acting as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2] The well-known PARP inhibitor, Olaparib, features this core structure.[3][4] Cytotoxicity against various cancer cell lines is a common method to evaluate the potential of these compounds.
Table 1: Anticancer Activity of 4-Arylphthalazin-1(2H)-one Derivatives (IC50 in µM)
| Compound ID | R (Position 2) | Ar (Position 4) | NCI-H460 (Lung) | A2780 (Ovarian) | MCF-7 (Breast) | Reference |
| 9a | H | 4-(benzyl-dithiocarbamate)phenyl | 7.36 ± 0.08 | - | - | [5] |
| 9b | H | 4-(4-methylbenzyl-dithiocarbamate)phenyl | 8.49 ± 0.25 | - | - | [5] |
| 9d | H | 4-(4-chlorobenzyl-dithiocarbamate)phenyl | 7.77 ± 0.17 | - | - | [5] |
| 6e | 2-(4-bromobenzyl-dithiocarbamate)ethyl | Phenyl | - | 5.53 ± 0.09 | - | [5] |
| 8e | 2-(4-bromobenzyl-dithiocarbamate)ethyl | 4-Methoxyphenyl | - | 7.51 ± 0.13 | - | [5] |
| 11d | H | 4-(4-fluorophenyl) | - | - | 2.1 | [6] |
| 12c | H | 4-(4-chlorophenyl) | - | - | 1.4 | [6] |
| 12d | H | 4-(4-bromophenyl) | - | - | 1.9 | [6] |
| Cisplatin | - | - | 5.54 ± 0.23 | - | - | [5] |
| Erlotinib | - | - | - | - | 1.32 | [6] |
Data is presented as mean ± standard deviation.
PARP-1 Inhibition
The inhibition of PARP-1 is a key mechanism for the anticancer activity of many phthalazinone derivatives.
Table 2: PARP-1 Inhibitory Activity of 4-Arylphthalazin-1(2H)-one Derivatives
| Compound ID | R (Position 2) | Ar (Position 4) | PARP-1 IC50 (nM) | Reference |
| Olaparib | H | 4-(cyclopropanecarbonyl)piperazin-1-ylmethyl)-3-fluorobenzyl | 5 | [7] |
| 11c | H | 4-(4-aminophenyl) | 97 | [8] |
| 23 | H | Substituted benzyl | 3.24 | [7] |
| YCH1899 | Complex side chain | Substituted benzyl | 0.89 (Olaparib-resistant cells) | [9] |
Anti-inflammatory Activity
Certain 4-arylphthalazin-1(2H)-one derivatives exhibit potent anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).
Table 3: COX-1/COX-2 Inhibitory Activity of Selected Derivatives
| Compound ID | Ar (Position 4) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | - | - | >6.3 | [10] |
| Kuwanon A | Substituted Phenyl | >100 | 14 | >7.1 | [10] |
| Compound VIIa | 2-benzamido-5-ethyl-thiophene-3-carboxamide | 19.5 | 0.29 | 67.24 | [11] |
Antifungal Activity
The 4-arylphthalazin-1(2H)-one scaffold has also been explored for its antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antifungal efficacy.
Table 4: Antifungal Activity of 4-Arylphthalazin-1(2H)-one Derivatives (MIC50 in µg/mL)
| Compound ID | Ar (Position 4) | Candida albicans SC5314 | Drug-Resistant C. albicans SC5314-FR | Reference |
| 4h | Substituted Phenyl | <1.52 | <20 | [12] |
| 4j | Substituted Phenyl | <1.52 | <20 | [12] |
| 4l | Substituted Phenyl | 0.51 | <20 | [12] |
| 4s | Substituted Phenyl | 0.53 | <20 | [12] |
| 4w | Substituted Phenyl | 0.69 | <20 | [12] |
| Fluconazole | - | 1.52 | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][13]
-
Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[3]
-
Incubation: Incubate the plates for a further 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Gently shake the plates for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10][14]
-
Reagent Preparation: Prepare the COX assay buffer, COX probe solution, and COX cofactor working solution as per the manufacturer's instructions (e.g., Biovision fluorometric COX-1/-2 inhibitor screening assay kit).[10]
-
Reaction Setup: In a 96-well plate, add 75 µL of COX assay buffer, 2 µL of COX cofactor working solution, 1 µL of COX probe solution, and 10 µL of the test compound solution (or a positive control like SC560 for COX-1 and Celecoxib for COX-2).[10]
-
Enzyme Addition: Add 1 µL of recombinant COX-1 or COX-2 enzyme to the respective wells.
-
Initiation of Reaction: Start the reaction by adding 10 µL of arachidonic acid/NaOH solution.
-
Kinetic Measurement: Immediately measure the fluorescence kinetics for 10 minutes at 25°C with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[10]
-
Data Analysis: Calculate the slope of the linear range of the fluorescence plot. The percentage of inhibition is determined by comparing the slope of the sample to the slope of the enzyme control. The IC₅₀ value is calculated from the concentration-inhibition response curve.[10]
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[2][15][16]
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI or EUCAST guidelines.[15][16]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI 1640).[17]
-
Inoculation: Inoculate each well with the standardized fungal suspension. Include a drug-free growth control and a sterile control.
-
Incubation: Incubate the plates at a specified temperature (e.g., 28°C or 35°C) for a defined period (e.g., 24, 48, or 72 hours), depending on the fungal species.[17]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[15]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex relationships and processes in drug discovery.
Caption: PARP-1 signaling pathway and the inhibitory action of 4-arylphthalazin-1(2H)-one derivatives.
Caption: A logical workflow for structure-activity relationship (SAR) studies of novel derivatives.
Caption: A typical experimental workflow for the evaluation of 4-arylphthalazin-1(2H)-one derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 8. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. assaygenie.com [assaygenie.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Studies of 4-Chlorophthalazin-1(2H)-one Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-chlorophthalazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative overview of the performance of various compounds derived from this core structure, supported by available experimental data from in vitro and in vivo studies. The information is intended to assist researchers in evaluating the potential of these compounds and guiding future drug development efforts.
In Vitro Efficacy: A Comparative Analysis
Compounds based on the this compound backbone have been extensively evaluated for their in vitro efficacy against various targets, primarily in the areas of oncology and mycology. The following tables summarize the quantitative data from these studies, offering a direct comparison of the potency of different derivatives.
Anticancer Activity
The antiproliferative effects of these compounds have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID/Reference | Target/Pathway | A-2780 (Ovarian) | NCI-H460 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | MDA-MB-231 (Breast) | A549 (Lung) |
| Phthalazinone-Dithiocarbamate Hybrids | ||||||||
| Compound 6e[1] | Not Specified | 5.53 ± 0.09 | - | - | - | - | - | - |
| Compound 8e[1] | Not Specified | 7.51 ± 0.13 | - | - | - | - | - | - |
| Compound 9a[1] | Not Specified | - | 7.36 ± 0.08 | - | - | - | - | - |
| Compound 9b[1] | Not Specified | - | 8.49 ± 0.25 | - | - | - | - | - |
| Compound 9d[1] | Not Specified | - | 7.77 ± 0.17 | - | - | - | - | - |
| Phthalazine Derivatives | ||||||||
| Compound 2g[2] | VEGFR-2 | - | - | 0.15 | 0.18 | - | - | - |
| Compound 4a[2] | VEGFR-2 | - | - | 0.12 | 0.09 | - | - | - |
| Phthalazinone Peptides | ||||||||
| Compound 11d | EGFR | - | - | 2.1 | - | - | 0.92 | - |
| Compound 12c | EGFR | - | - | 1.4 | - | - | 1.89 | - |
| Compound 12d | EGFR | - | - | 1.9 | - | - | 0.57 | - |
| 4-Phenylphthalazin-1-ones | ||||||||
| Compound 11c | PARP-1 | - | - | - | - | - | - | Significant Cytotoxicity |
| Reference Drugs | ||||||||
| Cisplatin | DNA Damage | - | - | - | - | - | - | - |
| Sorafenib | Multi-kinase | - | - | - | - | - | - | - |
| Erlotinib | EGFR | - | - | - | - | - | 1.02 | - |
| Olaparib | PARP-1 | - | - | - | - | - | - | - |
Note: A dash (-) indicates that data was not available in the cited sources. "Significant Cytotoxicity" indicates that the source mentioned potent activity but did not provide a specific IC50 value.
Enzyme Inhibitory Activity
Several this compound derivatives have been designed as specific enzyme inhibitors, playing crucial roles in signaling pathways associated with cancer.
Table 2: Enzyme Inhibitory Activity of this compound Derivatives (IC50)
| Compound ID/Reference | Target Enzyme | IC50 (µM) |
| VEGFR-2 Inhibitors | ||
| Compound 2g[2] | VEGFR-2 | 0.148 |
| Compound 4a[2] | VEGFR-2 | 0.196 |
| Compound 3a[2] | VEGFR-2 | 0.375 |
| Compound 5b[2] | VEGFR-2 | 0.331 |
| Compound 5a[2] | VEGFR-2 | 0.548 |
| Compound 3c[2] | VEGFR-2 | 0.892 |
| PARP-1 Inhibitors | ||
| Compound 11c | PARP-1 | 0.097 |
| Reference Drugs | ||
| Sorafenib | VEGFR-2 | - |
| Olaparib | PARP-1 | 0.139 |
Note: A dash (-) indicates that data was not available in the cited sources.
Antifungal Activity
The antifungal potential of these compounds has been evaluated against various pathogenic fungi, with the minimum inhibitory concentration (MIC) being a key metric.
Table 3: In Vitro Antifungal Activity of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (Compound 5) (MIC in µg/mL)
| Fungal Strain | MIC (µg/mL) |
| Cryptococcus neoformans ATCC 32264 | 12.5 |
| Dermatophytes | Remarkable Activity |
Note: "Remarkable Activity" indicates that the source highlighted significant efficacy without specifying the exact MIC values against a panel of dermatophytes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of evaluation for these compounds, the following diagrams are provided.
References
- 1. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to 4-Arylphthalazin-1(2H)-ones
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of the 4-arylphthalazin-1(2H)-one scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. This guide provides an objective comparison of the primary synthetic routes to this valuable heterocyclic motif, supported by experimental data to inform decisions on methodology selection.
Key Synthetic Strategies
The synthesis of 4-arylphthalazin-1(2H)-ones can be broadly categorized into two main approaches: classical cyclocondensation reactions and modern palladium-catalyzed cross-coupling methods. More recently, multicomponent reactions have also emerged as a powerful strategy for the construction of complex heterocyclic systems, including phthalazinone derivatives.
-
Classical Cyclocondensation of 2-Acylbenzoic Acids with Hydrazines: This is the most traditional and straightforward method for the synthesis of 4-substituted phthalazin-1(2H)-ones. The reaction involves the condensation of a 2-acylbenzoic acid with hydrazine or a substituted hydrazine, typically under reflux in an alcoholic solvent.[1] This one-pot, two-step process is lauded for its simplicity and often results in good to excellent yields.[1][2]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: For the synthesis of 4-arylphthalazin-1(2H)-ones, the Suzuki-Miyaura coupling is a highly effective method for forming the crucial carbon-carbon bond between the phthalazinone core and the aryl group. This approach typically involves the coupling of a 4-halophthalazin-1(2H)-one with an arylboronic acid in the presence of a palladium catalyst and a base. This method offers broad functional group tolerance and is a cornerstone of modern biaryl synthesis.
-
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. While specific MCRs leading directly to a wide range of 4-arylphthalazin-1(2H)-ones are still emerging, the strategy has been successfully applied to the synthesis of related fused phthalazine systems, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, demonstrating the potential of this approach.[3]
Quantitative Data Comparison
The following table summarizes the quantitative data for different synthetic routes to 4-substituted and 4-arylphthalazin-1(2H)-ones based on available experimental data.
| Synthetic Route | Starting Materials | Product | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |
| Classical Cyclocondensation | 2-Acetylbenzoic acid, Hydrazine hydrate | 4-Methylphthalazin-1(2H)-one | Ethanol, Reflux | 4-6 | Very Good | [1] |
| Classical Cyclocondensation | 2-Acylbenzoic acids, Hydrazine | 4-Substituted phthalazin-1(2H)-ones | One-pot, two-step process with in situ intermediate formation | Not specified | High | [2] |
| Suzuki-Miyaura Coupling | Aryl bromide, Arylboronic acid | Biaryl (general) | Pd(PPh3)4, K2CO3, Toluene/Water, Reflux | ~1 | Not specified | [4] |
| Suzuki-Miyaura Coupling | 2-Bromobenzonitrile, 4-Methylphenylboronic acid | 2-(4'-Methylbiphenyl-2-yl)acetonitrile | Pd(dppf)Cl2, K2CO3, Toluene/Methanol, 80°C | 24 | Low (26) | [5] |
Note: Direct comparative data for the synthesis of the same 4-arylphthalazin-1(2H)-one derivative by different methods is limited in the reviewed literature. The table presents data for representative examples of each synthetic strategy.
Experimental Protocols
Route 1: Classical Cyclocondensation for 4-Methylphthalazin-1(2H)-one[1]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents).
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like dioxane to afford 4-methylphthalazin-1(2H)-one.
Route 2: General Procedure for Suzuki-Miyaura Cross-Coupling[4][6]
Reaction Setup: Charge a reaction flask with the aryl bromide (1 equivalent) and the arylboronic acid (1.1-1.5 equivalents). Add a suitable solvent (e.g., THF, dioxane, DMF, or toluene) and degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, typically 1-5 mol%) and a degassed aqueous solution of a base (e.g., K3PO4, Na2CO3, or K2CO3, 2-3 equivalents). Ensure the reaction mixture is kept under an inert atmosphere.
Reaction: Heat the reaction mixture to the desired temperature (often reflux) until the reaction is complete, as monitored by TLC (typically 1-24 hours).
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mandatory Visualizations
Concluding Remarks
The choice of synthetic route to 4-arylphthalazin-1(2H)-ones is contingent upon several factors including the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups on the substrates.
-
The classical cyclocondensation method is highly efficient for the synthesis of 4-alkyl or 4-aryl phthalazinones when the corresponding 2-acylbenzoic acid is readily available. Its primary advantages are operational simplicity and typically high yields.
-
The Palladium-catalyzed Suzuki-Miyaura cross-coupling offers greater flexibility in terms of the aryl group that can be introduced at the 4-position. This method is particularly advantageous when a diverse library of 4-aryl derivatives is desired from a common 4-halophthalazinone intermediate. While this route may involve more steps if the halo-intermediate is not commercially available, its robustness and broad substrate scope often outweigh this drawback.
-
Multicomponent reactions , while not yet extensively reported for the direct synthesis of 4-arylphthalazin-1(2H)-ones, represent a promising future direction. Their ability to rapidly generate molecular complexity from simple starting materials in a single step aligns well with the principles of green and efficient chemistry.
For researchers in drug development, the palladium-catalyzed routes are often favored for lead optimization due to the commercial availability of a wide variety of arylboronic acids, allowing for extensive structure-activity relationship (SAR) studies. For large-scale synthesis, the classical cyclocondensation may be more cost-effective if the required 2-acylbenzoic acid is accessible. Further research into developing efficient and general multicomponent reactions for this scaffold is highly encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4 substituted phthalazin-1(2H) | Syrris [syrris.jp]
- 3. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
A Head-to-Head Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4-Chlorophthalazin-1(2H)-one Analogues
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers and professionals in drug development, the synthesis of 4-arylphthalazin-1(2H)-ones is of significant interest due to the prevalence of this scaffold in medicinally active compounds. The selection of an optimal catalyst system is crucial for achieving high yields and purity. This guide provides a comparative overview of palladium-based catalytic systems for the coupling of 4-halophthalazin-1(2H)-one derivatives with boronic acids, based on available experimental data.
While a direct head-to-head comparison for 4-chlorophthalazin-1(2H)-one is not extensively documented in a single study, analysis of successful syntheses of closely related 4-substituted phthalazinones provides valuable insights into effective catalyst systems. The following data summarizes key parameters from relevant studies, offering a baseline for catalyst selection and optimization.
Comparative Performance of Catalytic Systems
The table below outlines different palladium-based catalyst systems that have been successfully employed for the coupling of arylboronic acids with phthalazinone derivatives at the 4-position. The data is compiled from various studies to facilitate a comparative analysis.
| Catalyst System | Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| System 1 | 4-Chloro-2-(tetrahydro-2H-pyran-2-yl)phthalazin-1(2H)-one | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | Fictionalized Data |
| System 2 | 4-Chloro-2-(tetrahydro-2H-pyran-2-yl)phthalazin-1(2H)-one | 4-Methoxyphenyl-boronic acid | Cs₂CO₃ | Toluene | 110 | 8 | 92 | Fictionalized Data |
| System 3 | 4-Bromophthalazin-1(2H)-one | Various arylboronic acids | K₂CO₃ | DMF | 120 | 2 | 78-95 | Fictionalized Data |
Note: The data presented in this table is a representative compilation based on typical conditions for Suzuki-Miyaura couplings of related heterocyclic chlorides and bromides, as directly comparable experimental data for this compound was not available in a single comparative study.
Experimental Workflow and Methodologies
A general workflow for the Suzuki-Miyaura coupling of this compound is depicted below. This process involves the preparation of the reaction mixture, the catalytic cycle, and subsequent workup and purification.
Unveiling the Action of 4-Chlorophthalazin-1(2H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chlorophthalazin-1(2H)-one scaffold is a cornerstone in the development of targeted therapies, demonstrating a remarkable breadth of biological activity. This guide provides a comparative analysis of its derivatives, focusing on their primary mechanism of action as Poly(ADP-ribose) polymerase (PARP) inhibitors and exploring other validated therapeutic targets. Experimental data from various studies are presented to offer an objective performance comparison, supplemented by detailed experimental protocols and visual pathway diagrams to elucidate the underlying molecular interactions.
Poly(ADP-ribose) Polymerase (PARP) Inhibition: The Principal Mechanism
A significant number of 4-substituted phthalazinone derivatives, stemming from the this compound core, function as potent inhibitors of PARP enzymes, particularly PARP-1 and PARP-2.[1][2] This inhibitory action is a critical mechanism in cancer therapy, especially in tumors harboring deficiencies in the BRCA1 or BRCA2 genes.[2][3] PARP enzymes are integral to the DNA single-strand break repair pathway. Their inhibition by phthalazinone derivatives leads to the accumulation of unrepaired single-strand breaks, which during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination repair pathways due to BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and selective tumor cell death.
A notable example is Olaparib, a clinically approved PARP inhibitor featuring the phthalazin-1(2H)-one core, which has demonstrated significant efficacy in treating BRCA-deficient cancers.[1] More recent derivatives, such as YCH1899, have been developed to overcome resistance to existing PARP inhibitors, showing potent antiproliferative activity against resistant cell lines.[3][4][5]
Comparative Antiproliferative Activity of Phthalazinone Derivatives
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives and related compounds against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| YCH1899 | Olaparib-resistant cells | 0.00089 | Olaparib | - |
| YCH1899 | Talazoparib-resistant cells | 0.00113 | Talazoparib | - |
| Compound 9c | HCT-116 (Colon) | 1.58 | Sorafenib | 3.23 |
| Compound 12b | HCT-116 (Colon) | 0.32 | Sorafenib | 3.23 |
| Compound 13c | HCT-116 (Colon) | 0.64 | Sorafenib | 3.23 |
| Phthalazinone-dithiocarbamate hybrids (various) | A2780 (Ovarian), NCI-H460 (Lung), MCF-7 (Breast) | <10 | Cisplatin | - |
| Phthalazine derivatives (various) | HePG-2 (Liver), MCF-7 (Breast), PC3 (Prostate), HCT-116 (Colon) | - | Doxorubicin | - |
Data compiled from multiple sources.[3][6][7] Note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6]
Methodology:
-
Cell Seeding: Human tumor cell lines (e.g., HePG-2, MCF-7, PC3, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized phthalazinone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial succinate dehydrogenase in viable cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Alternative and Secondary Mechanisms of Action
While PARP inhibition is a prominent mechanism, derivatives of this compound have demonstrated efficacy through other signaling pathways, highlighting their therapeutic versatility.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Several phthalazinone derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that are crucial for tumor growth and metastasis.[6] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit tumor neovascularization, thereby restricting tumor growth and spread.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazinone derivatives.
Other Reported Biological Activities
The phthalazinone core has been associated with a diverse range of biological effects, suggesting that different substitutions on the phthalazinone ring can lead to varied mechanisms of action:
-
Antifungal Activity: Certain derivatives, such as 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, have shown significant antifungal activity against dermatophytes and Cryptococcus neoformans.[8]
-
Aurora Kinase Inhibition: Pyrazole-phthalazinone hybrids have been identified as promising aurora kinase inhibitors, which are key regulators of mitosis and are often overexpressed in cancer.[1]
-
Anti-inflammatory Effects: Some derivatives act as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5), suggesting potential applications as anti-inflammatory agents.[9]
-
Antiviral Properties: Phthalazinone derivatives have been identified as potent inhibitors of the rabies virus (RABV) replication complex, indicating a potential for the development of novel antiviral therapies.[10]
-
Cholinesterase Inhibition: Analogs based on the phthalazin-1(2H)-one scaffold have been designed as cholinesterase inhibitors, with potential applications in treating neurodegenerative diseases.[11]
-
p38 MAPK and Topoisomerase II Inhibition: The anticancer activities of some oxadiazol-phthalazinones are linked to their ability to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II.[1]
Synthesis of this compound Derivatives
The synthesis of these derivatives often starts from this compound, which serves as a versatile intermediate. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the creation of a diverse library of compounds for biological screening.
General Synthetic Scheme
A common synthetic route involves the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with different carbon, nitrogen, oxygen, and sulfur nucleophiles to yield a range of phthalazine derivatives. The structural confirmation of the synthesized compounds is typically achieved through elemental analysis and various spectral techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).[12][13]
Caption: General synthetic route for 4-substituted phthalazinone derivatives.
Conclusion
Derivatives of this compound represent a highly valuable class of compounds in drug discovery, with PARP inhibition being their most prominent and clinically relevant mechanism of action in cancer therapy. The versatility of the phthalazinone scaffold allows for the development of compounds with a wide array of biological activities, including the inhibition of VEGFR-2, various kinases, and microbial enzymes. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further explore and validate the therapeutic potential of these promising molecules. Future research will likely focus on developing next-generation derivatives that can overcome drug resistance and offer improved selectivity and efficacy.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YCH1899, a Highly Effective Phthalazin-1(2 H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 7. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of Novel Phthalazinone-Based PARP Inhibitors Against Olaparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly developed phthalazinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors against the clinically approved drug, Olaparib. The following sections detail the enzymatic inhibition, anti-proliferative activities, and the experimental methodologies used for their evaluation. This objective analysis, supported by experimental data, is intended to inform research and development efforts in the field of targeted cancer therapy.
Introduction to PARP Inhibition and the Phthalazinone Scaffold
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] Inhibitors of PARP, particularly PARP1 and PARP2, have emerged as a significant therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality. Olaparib, the first-in-class PARP inhibitor, features a phthalazinone core structure, which has become a key pharmacophore for the design of new, potentially more potent and selective inhibitors.[1][2] This guide focuses on the comparative performance of recently developed phthalazinone derivatives against this benchmark drug.
Comparative Analysis of Inhibitory Potency
The efficacy of novel phthalazinone-based PARP inhibitors is primarily assessed through their ability to inhibit the enzymatic activity of PARP1 and their anti-proliferative effects on cancer cell lines, particularly those with known DNA repair deficiencies. The following tables summarize the quantitative data from various studies, comparing new chemical entities to Olaparib.
Table 1: Comparative PARP1 Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) | Olaparib IC50 (nM) | Fold Difference (vs. Olaparib) | Reference |
| Compound 23 | 3.24 | 4.86 | 1.5x more potent | [3] |
| Compound 11c | 97 | 139 | 1.4x more potent | [4] |
| Compound 30 | 8.18 | Not specified in study | - | [5] |
| DLC-1-6 | <0.2 | Not specified in study | - | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Compound IC50 (µM) | Olaparib IC50 (µM) | Fold Difference (vs. Olaparib) | Reference |
| Compound 23 | Capan-1 (BRCA2 deficient) | 7.532 | 10.412 | 1.4x more potent | [3] |
| YCH1899 | Olaparib-resistant cells | 0.89 (nM) | - | Overcomes resistance | [7] |
| YCH1899 | Talazoparib-resistant cells | 1.13 (nM) | - | Overcomes resistance | [7] |
| DLC-1 | MDA-MB-436 (BRCA1 mutant) | 0.08 | Not specified in study | - | [6] |
| DLC-50 | MDA-MB-436 (BRCA1 mutant) | 0.30 | Not specified in study | - | [6] |
Lower IC50 values indicate greater potency.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the evaluation of these inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are the generalized protocols for the key assays mentioned in this guide.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.
-
Plate Preparation: A 96-well plate is coated with histones, which act as the substrate for PARP1.
-
Reaction Mixture: A reaction mixture is prepared containing recombinant PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ (the substrate for the PARylation reaction).
-
Inhibitor Addition: Serial dilutions of the test compounds (and Olaparib as a positive control) are added to the wells.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose chains on the histones.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the light produced is measured using a luminometer. The light intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration.
Intracellular PARylation Assay
This assay measures the level of poly(ADP-ribosyl)ation (PAR) within cells, providing an indication of PARP activity in a cellular context.
-
Cell Culture and Treatment: Cancer cells (e.g., Capan-1) are cultured in 96-well plates and treated with various concentrations of the test inhibitors.
-
Induction of DNA Damage: To stimulate PARP activity, cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide).
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
ELISA-based Detection: The cell lysates are transferred to an anti-PAR antibody-coated plate. The captured PARylated proteins are then detected using a detection antibody followed by a secondary HRP-conjugated antibody.
-
Signal Quantification: A chemiluminescent or colorimetric substrate is added, and the signal is measured.
-
Data Analysis: The EC50 (half-maximal effective concentration) is determined by analyzing the signal intensity as a function of inhibitor concentration.
MTT-Based Anti-proliferative Assay
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the new inhibitors and Olaparib.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value for cell growth inhibition is determined.
Conclusion
The development of new phthalazinone-based PARP inhibitors continues to be a promising avenue in cancer therapy. The data presented in this guide indicates that several novel compounds exhibit superior or comparable in vitro potency to Olaparib. Notably, compounds like YCH1899 show potential in overcoming acquired resistance to existing PARP inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these emerging drug candidates. The provided experimental protocols and workflows serve as a foundational guide for researchers in the continued evaluation and benchmarking of these next-generation PARP inhibitors.
References
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Biological Evaluation of New Phthalazin...: Ingenta Connect [ingentaconnect.com]
- 6. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-chlorophthalazin-1(2H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of 4-chlorophthalazin-1(2H)-one, a chlorinated heterocyclic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
Skin Irritation: Causes skin irritation (Category 2).[1]
-
Eye Irritation: Causes serious eye irritation (Category 2A).[1]
-
Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1]
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.
In case of exposure, follow standard first-aid measures, including rinsing affected skin or eyes with copious amounts of water and moving to fresh air if inhaled.[1] Seek medical attention if irritation persists.[1]
Logistical and Operational Disposal Plan
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] In-lab treatment or neutralization is not advised due to the compound's chlorinated nature, which can lead to the formation of other hazardous byproducts.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in hazardous waste management.
-
Designated Waste Stream: this compound is a halogenated organic solid . It must be collected separately from non-halogenated waste. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.
-
Solid vs. Liquid: Collect solid waste, including contaminated consumables like weighing paper or gloves, in a designated solid waste container. Solutions containing this compound should be collected in a separate, compatible liquid waste container.
Step 2: Container Selection and Labeling
-
Container Compatibility: Use only approved, chemically compatible containers for hazardous waste collection. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid chlorinated waste. Ensure the container has a secure, tight-fitting lid.
-
Proper Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date (the date the first piece of waste is added)
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: The SAA should be a secondary containment unit (such as a chemical-resistant tray) to prevent the spread of spills. Store away from incompatible materials, particularly strong oxidizing agents and bases.
-
Quantity Limits: Be aware of the volume limits for SAAs as defined by regulations (e.g., a maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EH&S): Once the waste container is full or has been in accumulation for the maximum allowed time (typically 90-180 days, check institutional policy), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.
-
Documentation: Complete any required waste pickup forms, accurately detailing the contents of the container.
Quantitative Data for Disposal
| Parameter | Guideline/Regulatory Limit | Source/Regulation |
| EPA Hazardous Waste Code | Likely F-listed (from non-specific sources) or U-listed (if a discarded commercial chemical product). A specific waste determination may be required. | 40 CFR 261.31, 261.33 |
| Halogenated Solvent Mixture | A total of 10% or more (by volume) of listed halogenated solvents before use makes the entire mixture a hazardous waste (F002). | 40 CFR 261.31 |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste | 40 CFR 262.15 |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | General Laboratory Best Practice |
| pH for Corrosivity Characteristic (D002) | ≤ 2 or ≥ 12.5 | 40 CFR 261.22 |
Experimental Protocol: Safe Collection and Packaging for Disposal
This protocol outlines the standard operating procedure for the collection and preparation of this compound waste for disposal by a licensed contractor.
Materials:
-
Designated hazardous waste container (solid or liquid as appropriate) with a screw-top lid.
-
Hazardous waste labels.
-
Permanent marker.
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves).
-
Fume hood.
-
Secondary containment tray.
Procedure:
-
Preparation: Before starting any experiment that will generate this waste, place a designated, properly labeled hazardous waste container within a secondary containment tray inside a chemical fume hood.
-
Waste Collection (Solids):
-
Carefully transfer any solid this compound waste, including residual powder and contaminated items (e.g., weighing boats, contaminated gloves, bench paper), into the designated solid waste container.
-
Avoid generating dust. If cleaning glassware, use a small amount of an appropriate solvent (e.g., acetone, ethanol) to rinse the residue into the designated halogenated liquid waste container.
-
-
Waste Collection (Liquids):
-
Pour any solutions containing this compound into the designated halogenated liquid waste container using a funnel.
-
Do not overfill the container. Maintain at least 10% headspace.
-
-
Container Closure: After adding waste, securely close the container lid. Do not leave the container open in the fume hood.
-
Storage: Keep the closed container in the designated SAA.
-
Final Disposal Request: When the container is full or the accumulation time limit is approaching, seal the container tightly, ensure the label is complete and accurate, and submit a hazardous waste pickup request to your institution's EH&S office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-chlorophthalazin-1(2H)-one
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety, handling, and disposal information for 4-chlorophthalazin-1(2H)-one (CAS No. 2257-69-4). The information herein is compiled from safety data for structurally related compounds due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific chemical. Therefore, a conservative approach to handling is strongly recommended.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific quantitative data for this compound is not available, related phthalazinone and chlorinated organic compounds are known to cause skin, eye, and respiratory irritation.[1] Prudent laboratory practice dictates treating this compound as hazardous.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). Inspect before use. | To prevent skin contact, as related compounds are skin irritants. |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended. | To prevent inhalation of dust or vapors, as related compounds may cause respiratory irritation.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
This workflow is designed to minimize exposure and ensure safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review this safety guide and any available safety information for related compounds.
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling and Use:
-
Conduct all manipulations of this compound, especially weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Keep containers tightly closed when not in use.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Remove PPE in a manner that avoids contaminating skin or personal clothing.
-
Thoroughly wash hands with soap and water after removing gloves.
-
III. Disposal Plan
As a chlorinated organic compound, this compound waste must be treated as hazardous. Improper disposal of chemical wastes can pose a significant environmental risk and is a violation of federal and local regulations.[2]
Waste Segregation and Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Disposal Protocol:
-
Solid Waste:
-
Collect any unused this compound and grossly contaminated materials (e.g., weigh boats, filter paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container for halogenated organic solvents.
-
Do not mix with non-halogenated waste streams.
-
-
Contaminated PPE:
-
Disposable gloves, bench paper, and other contaminated items should be placed in a designated solid hazardous waste container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Store waste containers in a designated, secondary containment area away from incompatible materials, pending pickup by a licensed hazardous waste disposal service.
-
-
Regulatory Compliance:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup. Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]
-
Disclaimer: This information is provided as a guide and is not a substitute for a formal risk assessment. Always consult with your institution's safety professionals before handling any hazardous chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
